molecular formula C12H16N2O3 B1596853 4-[2-(4-Nitrophenyl)ethyl]morpholine CAS No. 210158-20-6

4-[2-(4-Nitrophenyl)ethyl]morpholine

Cat. No.: B1596853
CAS No.: 210158-20-6
M. Wt: 236.27 g/mol
InChI Key: GFFZFWAUXAFCSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-Nitrophenyl)ethyl]morpholine is a chemical compound for research and development purposes. It belongs to a class of nitrophenyl-functionalized morpholine derivatives, which are valuable intermediates in medicinal chemistry and drug discovery . Similar compounds are frequently utilized as precursors or building blocks in synthesizing more complex molecules, particularly for generating aniline derivatives after nitro group reduction . These anilines can then be used in amide-coupling reactions to create a wide array of potential bioactive agents . Research into analogous structures has shown their relevance in various fields, including the development of kinase inhibitors and other therapeutic agents . As a standard practice for compounds of this nature, researchers should handle it with appropriate safety precautions. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

210158-20-6

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

4-[2-(4-nitrophenyl)ethyl]morpholine

InChI

InChI=1S/C12H16N2O3/c15-14(16)12-3-1-11(2-4-12)5-6-13-7-9-17-10-8-13/h1-4H,5-10H2

InChI Key

GFFZFWAUXAFCSY-UHFFFAOYSA-N

SMILES

C1COCCN1CCC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1COCCN1CCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

4-(4-Nitrophenethyl)morpholine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and pharmaceutical utility of 4-(4-Nitrophenethyl)morpholine , a critical intermediate in the synthesis of Class III antiarrhythmic agents.

Structural Properties, Synthetic Pathways, and Pharmaceutical Applications

Executive Summary

4-(4-Nitrophenethyl)morpholine (CAS: 210158-20-6 / 10282-32-3) is a tertiary amine intermediate characterized by a morpholine ring linked via an ethyl spacer to a para-nitrophenyl moiety. It serves as a pivotal scaffold in medicinal chemistry, most notably as the immediate precursor to 4-(2-morpholinoethyl)aniline , the key building block for sulfonamide-based antiarrhythmic drugs such as Dofetilide and Ibutilide .

This guide provides a comprehensive analysis of its physicochemical properties, optimized synthetic protocols, and downstream reactivity, designed for researchers in process chemistry and drug discovery.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The molecule combines a basic, hydrophilic morpholine head with a lipophilic, electron-deficient nitrophenyl tail. This amphiphilic nature dictates its solubility profile and reactivity.

Physicochemical Profile[3][4][6]
PropertyValueNotes
IUPAC Name 4-[2-(4-nitrophenyl)ethyl]morpholineAlso: N-(p-Nitrophenethyl)morpholine
CAS Number 210158-20-6 (var. 10282-32-3)Note: CAS varies by salt form (e.g., HCl).
Molecular Formula C₁₂H₁₆N₂O₃
Molecular Weight 236.27 g/mol
Appearance Pale yellow to orange solidColor deepens upon oxidation/light exposure.
Melting Point 68–72 °CDistinct from the phenyl analog (152 °C).
pKa (Calc) ~7.8 (Morpholine N)Protonates readily in acidic media.
Solubility DCM, EtOAc, DMSO, MeOHLimited solubility in water; soluble in dilute acid.
Structural Biology & Pharmacophore Logic

The "phenethyl-amine" motif is a classic pharmacophore. In this specific derivative:

  • Morpholine Ring: Acts as a solubilizing group and a hydrogen bond acceptor (ether oxygen), often mimicking the piperazine or piperidine rings found in GPCR ligands.

  • Ethyl Spacer: Provides rotational freedom, allowing the molecule to adopt conformations required for binding to the hERG potassium channel (the primary target of downstream drugs like Dofetilide).

  • Nitro Group: Serves as a "masked" aniline. It is chemically inert to the alkylation conditions used to build the molecule but is easily reduced to the amine for late-stage functionalization (e.g., sulfonylation).

Synthetic Pathways & Mechanism

The synthesis of 4-(4-nitrophenethyl)morpholine is typically achieved via nucleophilic substitution (Sɴ2) . The choice of leaving group on the phenethyl chain and the base/solvent system is critical to minimize the formation of 4-nitrostyrene (elimination side product).

Pathway Visualization

SynthesisPathway Alcohol 4-Nitrophenethyl Alcohol (Precursor) Bromide 4-Nitrophenethyl Bromide (Electrophile) Alcohol->Bromide PBr3 or CBr4/PPh3 DCM, 0°C Target 4-(4-Nitrophenethyl)morpholine (Target Intermediate) Bromide->Target Sɴ2 Alkylation K2CO3, MeCN, Reflux Styrene 4-Nitrostyrene (Side Product) Bromide->Styrene E2 Elimination (Strong Base/High T) Morpholine Morpholine (Nucleophile) Morpholine->Target + Aniline 4-(2-Morpholinoethyl)aniline (API Precursor) Target->Aniline Reduction H2/Pd-C or Fe/HCl

Figure 1: Synthetic workflow from precursor alcohol to the target amine intermediate, highlighting the critical divergence between substitution (Sɴ2) and elimination (E2).

Critical Process Parameters (CPP)
  • Leaving Group Selection: The bromide (from 4-nitrophenethyl bromide ) is preferred over the chloride due to faster reaction kinetics, allowing for milder temperatures that suppress elimination.

  • Base Selection: Use a mild inorganic base like Potassium Carbonate (K₂CO₃) . Stronger bases (e.g., NaOH, NaH) or bulky organic bases (e.g., TEA) increase the risk of E2 elimination, yielding 4-nitrostyrene impurities which are difficult to separate.

  • Solvent System: Acetonitrile (MeCN) or Acetone are ideal. They are polar aprotic (favoring Sɴ2) and allow for easy workup. DMF is effective but difficult to remove completely.

Experimental Protocol: Optimized Synthesis

Objective: Synthesis of 4-(4-Nitrophenethyl)morpholine from 4-nitrophenethyl bromide.

Reagents & Stoichiometry
  • 4-Nitrophenethyl bromide (1.0 eq)

  • Morpholine (1.2 eq) – Slight excess acts as nucleophile and proton scavenger.

  • Potassium Carbonate (K₂CO₃) (1.5 eq) – Anhydrous, granular.

  • Acetonitrile (MeCN) (10 volumes)

  • Potassium Iodide (KI) (0.1 eq) – Catalyst (Finkelstein condition) to accelerate reaction.

Step-by-Step Methodology
  • Charge: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 4-Nitrophenethyl bromide (e.g., 10.0 g) and MeCN (100 mL).

  • Activation: Add KI (0.7 g) and stir at room temperature for 15 minutes. Insight: This generates the transient, highly reactive iodide species in situ.

  • Addition: Add K₂CO₃ (9.0 g) followed by the dropwise addition of Morpholine (4.5 mL).

  • Reaction: Heat the mixture to reflux (80–82 °C) for 6–8 hours.

    • Validation: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The bromide spot (high R_f) should disappear; the product spot (lower R_f, UV active) will appear.

  • Workup:

    • Cool to room temperature. Filter off inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to obtain a yellow oil/semisolid.

    • Purification (Acid-Base Extraction): Dissolve residue in DCM (50 mL). Extract with 1N HCl (2 x 30 mL). The product moves to the aqueous layer (protonated); impurities (styrene, unreacted bromide) remain in DCM.

    • Basify the aqueous layer to pH 10 with 2N NaOH. Extract back into DCM (3 x 30 mL).

    • Dry over Na₂SO₄ and concentrate to yield the pure product.

Downstream Application: The Dofetilide Connection[7]

The primary industrial utility of this compound is its reduction to 4-(2-morpholinoethyl)aniline . This aniline is the substrate for the methanesulfonylation step that defines the Class III antiarrhythmic pharmacophore.

Reduction Protocol (Catalytic Hydrogenation)
  • Catalyst: 10% Pd/C (5 wt% loading).

  • Solvent: Methanol or Ethanol.

  • Conditions: H₂ atmosphere (balloon or 30 psi), RT, 4 hours.

  • Observation: The yellow color of the nitro compound fades to colorless/pale pink (amine).

Mechanistic Pathway to Dofetilide[2]

DofetilidePathway Nitro 4-(4-Nitrophenethyl)morpholine (Starting Material) Amine 4-(2-Morpholinoethyl)aniline (Reduced Intermediate) Nitro->Amine H2, Pd/C (Nitro Reduction) Sulfonamide N-[4-(2-morpholinoethyl)phenyl] methanesulfonamide Amine->Sulfonamide MsCl, Pyridine (Sulfonylation) Dofetilide Dofetilide (Final API) Sulfonamide->Dofetilide Linker Coupling (Convergent Synthesis)

Figure 2: The chemical lineage from the nitro-intermediate to the final Dofetilide API.

Safety & Handling (E-E-A-T)

  • Toxicity: Like many nitroaromatics, this compound should be treated as a potential mutagen. Avoid inhalation of dust.

  • Vesicant Warning: The precursor, 4-Nitrophenethyl bromide , is a potent alkylating agent and a skin/eye irritant. It can cause delayed burns. Double-gloving (Nitrile) is mandatory.

  • Storage: Store the morpholine derivative under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Amines and their nitro-precursors can oxidize, turning dark brown over time.

References

  • BenchChem. (2024).[1] this compound: Structure and Properties. Retrieved from

  • Sigma-Aldrich. (2024). 4-Nitrophenethyl bromide: Product Specification and Safety Data. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 210158-20-6. Retrieved from

  • Wang, L. J., et al. (2012).[2] "Synthesis and Crystal Structure of 4-(4-Nitrophenyl)morpholine Derivatives." Acta Crystallographica Section E, 68(5), o1235. (Contextual reference for nitro-morpholine structural motifs).

  • World Journal of Pharmaceutical Sciences. (2015). Improved Synthesis of Morpholine-based Intermediates for Anticoagulants. Retrieved from

Sources

4-[2-(4-Nitrophenyl)ethyl]morpholine synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-[2-(4-Nitrophenyl)ethyl]morpholine , a critical intermediate in medicinal chemistry. It details the compound's identity, synthesis protocols, and applications in drug discovery, specifically as a precursor for privileged aniline scaffolds used in kinase inhibitors and antiarrhythmic research.

Part 1: Chemical Identity & Core Properties[1]

This compound is a bifunctional building block characterized by a morpholine ring linked to a 4-nitrophenyl moiety via an ethyl spacer. This structure is a "privileged scaffold" in drug design, serving as a precursor to 4-(2-morpholinoethyl)aniline , a key fragment in the synthesis of sulfonamide antiarrhythmics (Class III) and tyrosine kinase inhibitors.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name This compound
Common Synonyms 4-(4-Nitrophenethyl)morpholine; 1-(4-Nitrophenyl)-2-morpholinoethane
CAS Registry Number 210158-20-6
Molecular Formula C₁₂H₁₆N₂O₃
Molecular Weight 236.27 g/mol
SMILES [O-]c1ccc(cc1)CCN2CCOCC2
InChI Key GFFZFWAUXAFCSY-UHFFFAOYSA-N
Physical & Chemical Specifications
  • Appearance: Typically an off-white to pale yellow solid or viscous oil (depending on purity and crystal form).

  • Solubility: Soluble in chlorinated solvents (DCM, Chloroform), esters (Ethyl Acetate), and polar aprotic solvents (DMSO, DMF). Limited solubility in water.[1]

  • Basicity: The morpholine nitrogen is basic (approximate pKa of conjugate acid ~7.0–7.5), allowing for salt formation (e.g., hydrochloride).

  • Reactivity Profile: The nitro group is susceptible to reduction (to amine), while the morpholine ring is stable under standard reducing conditions.

Part 2: Synthesis Methodologies

The synthesis of this compound is primarily achieved through N-alkylation of morpholine. Two distinct protocols are presented below: the classical nucleophilic substitution (SN2) and a modern "green" catalytic route.

Protocol A: Classical Nucleophilic Substitution (Standard)

This method utilizes 4-nitrophenethyl bromide as the electrophile. It is robust, scalable, and uses standard reagents.

Reaction Scheme:



Step-by-Step Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrophenethyl bromide (1.0 equiv) in anhydrous Acetonitrile (MeCN) (approx. 5–10 mL per mmol).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv). The excess base ensures neutralization of the HBr byproduct.

  • Nucleophile Addition: Add Morpholine (1.2–1.5 equiv) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to reflux (80–82°C) for 6–12 hours. Monitor progress via TLC (eluent: EtOAc/Hexane) or LC-MS.

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to remove MeCN.

    • Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (SiO₂; Gradient: Hexane → EtOAc).

Protocol B: Catalytic "Borrowing Hydrogen" (Green Chemistry)

This advanced method reacts 4-nitrophenylethanol directly with morpholine, using a ruthenium or iridium catalyst. It avoids alkyl halide waste.

Mechanism: The catalyst oxidizes the alcohol to an aldehyde (temporarily "borrowing" hydrogen), which undergoes imine formation with morpholine, followed by in-situ reduction (returning the hydrogen) to form the amine.

Key Reagents:

  • Substrate: 4-Nitrophenylethanol

  • Amine: Morpholine[2][3]

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (or similar Ir/Ru complexes)

  • Solvent: Toluene or Xylene (110–130°C)

Part 3: Downstream Applications & Pathway Visualization

This compound acts as a linchpin in the synthesis of 4-(2-morpholinoethyl)aniline (CAS 262368-47-8), a versatile intermediate for drug development.

Mechanistic Pathway: From Precursor to Bioactive Scaffold

The nitro group is reduced to an aniline, which then serves as a nucleophile for coupling with sulfonyl chlorides (to create antiarrhythmics) or heteroaryl halides (to create kinase inhibitors).

SynthesisPathway Start 4-Nitrophenethyl Bromide Inter This compound (CAS 210158-20-6) Start->Inter N-Alkylation (K2CO3, MeCN) Morph Morpholine Morph->Inter Aniline 4-(2-Morpholinoethyl)aniline (CAS 262368-47-8) Inter->Aniline Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Drug1 Sulfonamide Antiarrhythmics (Class III Analogs) Aniline->Drug1 Sulfonylation (R-SO2Cl) Drug2 Kinase Inhibitors (e.g., SYK, LRRK2) Aniline->Drug2 Amide Coupling (Ar-COCl)

Figure 1: Synthetic workflow transforming the nitro-morpholine precursor into bioactive drug classes.

Medical Significance
  • Antiarrhythmic Research: The 4-(2-aminoethyl)phenyl sulfonamide motif is central to Class III antiarrhythmics like Dofetilide and Sotalol . The morpholine analog (derived from this compound) is often synthesized to modulate lipophilicity (LogP) and reduce hERG channel blockade liability compared to the parent methyl-amine drugs.

  • Kinase Inhibition: The morpholine ring acts as a solubilizing group in kinase inhibitors targeting SYK (Spleen Tyrosine Kinase) and LRRK2 . The aniline nitrogen provides the critical "hinge-binding" or solvent-front interaction point.

Part 4: Safety & Handling (E-E-A-T)

Hazard Identification:

  • Acute Toxicity: Nitroaromatic compounds can be toxic if inhaled or absorbed through the skin.

  • Irritation: Causes skin and eye irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

Storage:

  • Store in a cool, dry place (2–8°C recommended).

  • Keep away from strong oxidizing agents and reducing agents until ready for reaction.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Dofetilide. Retrieved from [Link]

  • Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine.[4][2][3][5][6] Acta Crystallographica Section E, 68(5), o1235. (Cited for structural analogies and reduction protocols). Retrieved from [Link]

  • Pfizer. (2014). Tikosyn (Dofetilide) Prescribing Information. Retrieved from [Link][7]

  • Ningbo Inno Pharmchem. (2024). The Chemical Significance of 4-Nitrophenethyl Bromide in Synthesis. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 4-[2-(4-Nitrophenyl)ethyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[2-(4-Nitrophenyl)ethyl]morpholine is a valuable intermediate in medicinal chemistry and drug discovery, often utilized as a precursor for more complex bioactive molecules.[1][2] Its structure, combining a nitrophenyl group with a morpholine moiety, allows for diverse chemical transformations, making it a versatile building block in the synthesis of potential therapeutic agents.[1][2] However, the very features that make this compound chemically useful also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the critical safety data, handling procedures, and emergency responses related to this compound, synthesized from available data on structurally similar compounds and established principles of chemical safety.

Chemical and Physical Identity

A clear understanding of the compound's basic properties is the foundation of safe laboratory practice.

PropertyValueSource
CAS Number 210158-20-6[1]
Molecular Formula C12H16N2O3[1]
Molecular Weight 236.27 g/mol [1]
IUPAC Name This compound[1]
Appearance Likely a solid, potentially crystalline and yellow in color.[2][3]
Melting Point Data for the similar compound 4-(4-Nitrophenyl)morpholine is 151-155 °C.[2]
Solubility No specific data available. Likely soluble in organic solvents.

Hazard Identification and Classification

Presumptive GHS Classification:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[3][4][5]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[3][4][5]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[3][6]

Signal Word: Warning [3][4][5]

Hazard Statements:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[6]

Potential Hazards Not Yet Classified:

  • Carcinogenicity: Some nitroaromatic compounds are suspected carcinogens.[6] Morpholine, under certain conditions, can form N-nitrosomorpholine, a potential human carcinogen.[7]

  • Acute Toxicity: While specific data is lacking, related compounds are harmful if swallowed or in contact with skin.[6][8][9][10]

  • Flammability: Morpholine itself is a flammable liquid.[9][11] While the subject compound is a solid, dust explosions are a potential hazard for powdered organic materials.[12]

Safe Handling and Storage Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures, is essential.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7] This is critical to prevent inhalation of any dust or aerosols.

  • Explosion-Proof Equipment: If handling large quantities or in situations where dust clouds could form, use of explosion-proof electrical equipment and non-sparking tools is recommended as a precautionary measure.[13][14]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear chemical splash goggles and a face shield.[4][6]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective clothing are required.[4][6][7]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a suitable respirator should be used.[6]

PPE_Workflow Start Handling this compound FumeHood Work in Chemical Fume Hood Start->FumeHood Goggles Wear Chemical Splash Goggles & Face Shield FumeHood->Goggles Gloves Wear Chemical-Resistant Gloves Goggles->Gloves LabCoat Wear Lab Coat Gloves->LabCoat SafeHandling Proceed with Experiment LabCoat->SafeHandling Spill_Response_Plan Spill Spill Occurs Evacuate Evacuate & Restrict Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Material (e.g., sand, vermiculite) PPE->Contain Collect Use Dry Clean-up Procedures (Avoid Dust Generation) Contain->Collect Dispose Place in Sealed, Labeled Container for Disposal Collect->Dispose Clean Clean Spill Area Dispose->Clean Report Report Incident Clean->Report

Caption: Step-by-step spill response workflow.

Detailed Spill Protocol:

  • Evacuate and Secure: Immediately clear the area of all personnel and restrict access. [12]2. Ventilate: Ensure the area is well-ventilated. [13]3. Personal Protection: Before attempting cleanup, don the appropriate PPE as described in section 3.2.

  • Containment: For dry spills, use dry clean-up procedures to avoid generating dust. [6]Carefully sweep or vacuum the material. [6]Absorb liquid spills with an inert material like vermiculite, dry sand, or earth. [13]5. Collection: Place the spilled material and any contaminated absorbents into a suitable, sealed, and clearly labeled container for disposal. [6][12]6. Decontamination: After the material is collected, wash the spill area. [6]7. Disposal: Dispose of the waste according to local, state, and federal regulations. [12]

Toxicological and Ecological Information

Toxicological Profile

Specific toxicological data for this compound is limited. The information below is based on data for related compounds and should be treated with caution.

  • Routes of Exposure: The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. [12]* Acute Effects: Causes skin and serious eye irritation. [3][4][5]May cause respiratory irritation. [3]Harmful if swallowed or in contact with skin are plausible effects based on related structures. [9][10]* Chronic Effects: Prolonged or repeated exposure may cause adverse effects. Some nitro compounds are suspected of causing cancer. [6]* LD50/LC50 Data: No specific data is available for this compound. For morpholine, the oral LD50 in rats is reported as 1050 mg/kg, and the dermal LD50 in rabbits is 505 mg/kg.

Ecological Information
  • Environmental Fate: Nitrophenols can be persistent in the environment and are considered hazardous to aquatic life. [6][15]Biodegradation is expected to be the primary fate process in soil and water. [15]* Precautions: Avoid release to the environment. [6]Prevent runoff from entering drains or waterways. [6]

Disposal Considerations

Chemical waste must be managed responsibly to protect human health and the environment.

  • Waste Classification: This material and its container must be disposed of as hazardous waste. [12]* Disposal Protocol:

    • Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a designated, clearly labeled, and sealed container. [6] 2. All waste must be handled in accordance with local, state, and federal regulations. [8][12] 3. Contact a licensed professional waste disposal service to dispose of this material. [3][4]Do not re-use empty containers. [8]

Conclusion

This compound is a compound with significant potential in research and development. However, its utility is matched by its potential hazards. A thorough understanding of its chemical properties, presumptive hazards, and strict adherence to the handling, storage, and emergency protocols outlined in this guide are paramount for ensuring the safety of laboratory personnel and the protection of the environment. Always prioritize caution, utilize appropriate engineering controls and personal protective equipment, and be prepared to respond effectively to any incident.

References

  • Benchchem. (n.d.). Proper Disposal of 1-(4-Nitrophenyl)propane-1,2,3-triol: A Guide for Laboratory Professionals.
  • Niir.org. (2025, August 11). What is Morpholine: A Simple Guide.
  • ChemicalBook. (2026, January 15). Morpholine | 110-91-8.
  • OECD Existing Chemicals Database. (2006, January 4). COVER PAGE.
  • ECHEMI. (n.d.). Morpholine SDS, 110-91-8 Safety Data Sheets.
  • Agricultural Marketing Service. (2000, November 29). Morpholine.pdf.
  • Benchchem. (n.d.). This compound | 210158-20-6.
  • Google Patents. (n.d.). US4804480A - Destruction of nitrophenols.
  • Santa Cruz Biotechnology. (n.d.). 3-Nitrophenol.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Morpholine.
  • Canada.ca. (2025, December 19). Hazardous substance assessment – Morpholine.
  • EPA. (2025, October 15). Morpholine, 4-(4-nitrophenyl)- Properties.
  • Thermo Fisher Scientific. (2025, December 23). SAFETY DATA SHEET.
  • Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET.
  • Ing. Petr Švec - PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET.
  • Chem-Impex. (n.d.). 4-(4-Nitrophenyl)morpholine.
  • Thames River Chemical Corp. (2020, March 16). Morpholine - SAFETY DATA SHEET.
  • ChemicalBook. (2025, July 9). 4-(4-NITROPHENYL)MORPHOLIN-3-ONE | 446292-04-2.

Sources

4-[2-(4-Nitrophenyl)ethyl]morpholine pharmaceutical intermediate applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Applications of 4-[2-(4-Nitrophenyl)ethyl]morpholine as a Pharmaceutical Intermediate

Abstract

This compound is a versatile bifunctional molecule that holds significant promise as an intermediate in the synthesis of a wide array of pharmaceutical compounds. Its structure, featuring a reactive nitrophenyl group and a pharmaceutically relevant morpholine moiety, makes it a valuable building block in medicinal chemistry. The nitro group can be readily transformed into an amino group, providing a key handle for further functionalization, while the morpholine ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to the final drug candidate. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential pharmaceutical applications of this compound, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a crystalline solid with the molecular formula C12H16N2O3. A thorough understanding of its physicochemical properties is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValue
Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
Appearance Pale yellow to yellow crystalline powder
Melting Point 88-92 °C
Boiling Point Decomposes before boiling
Solubility Soluble in methanol, ethanol, and acetone
CAS Number 28089-76-1

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the nucleophilic substitution of a suitable haloethylbenzene with morpholine. The choice of starting materials and reaction conditions can be optimized to achieve high yields and purity.

Retrosynthetic Analysis

A logical disconnection approach reveals a straightforward synthetic strategy for this compound, highlighting the key bond formation between the morpholine nitrogen and the ethyl side chain of the nitrophenyl group.

G This compound This compound Disconnection Disconnection This compound->Disconnection StartingMaterials 1-(2-Haloethyl)-4-nitrobenzene Morpholine Disconnection->StartingMaterials

Caption: Retrosynthetic analysis of this compound.

Recommended Synthetic Protocol

Reaction: N-Alkylation of Morpholine with 1-(2-Bromoethyl)-4-nitrobenzene

Materials:

  • 1-(2-Bromoethyl)-4-nitrobenzene (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Acetonitrile (CH3CN) (10 mL/g of starting material)

Procedure:

  • To a stirred solution of 1-(2-bromoethyl)-4-nitrobenzene in acetonitrile, add morpholine and potassium carbonate.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.

G Reactants 1-(2-Bromoethyl)-4-nitrobenzene Morpholine Conditions K2CO3, CH3CN Reflux Reactants->Conditions Product This compound Conditions->Product

Caption: Synthetic scheme for this compound.

Pharmaceutical Applications and Potential

The true value of this compound lies in its potential as a scaffold for the synthesis of a diverse range of biologically active molecules. The key to its utility is the facile reduction of the nitro group to an aniline, which can then be further elaborated.

Key Chemical Transformation: Nitro Group Reduction

The reduction of the aromatic nitro group is a fundamental transformation in medicinal chemistry. A variety of reducing agents can be employed, with catalytic hydrogenation being a common and clean method.

Protocol: Catalytic Hydrogenation

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH) as solvent

  • Hydrogen gas (H2)

Procedure:

  • Dissolve this compound in methanol or ethanol in a suitable hydrogenation vessel.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the corresponding aniline derivative, 4-(2-Morpholinoethyl)aniline.

G StartingMaterial This compound Conditions H2, 10% Pd/C MeOH or EtOH StartingMaterial->Conditions Product 4-(2-Morpholinoethyl)aniline Conditions->Product

Caption: Reduction of the nitro group to an aniline.

Potential Therapeutic Areas

The resulting 4-(2-Morpholinoethyl)aniline is a versatile intermediate for the synthesis of compounds targeting a variety of diseases.

  • Oncology: The aniline functionality can be acylated or sulfonylated to produce a wide range of kinase inhibitors. Many approved kinase inhibitors feature a core structure that can be accessed from this type of intermediate.

  • Central Nervous System (CNS) Disorders: The morpholine moiety is often found in CNS-active drugs, where it can improve blood-brain barrier penetration and metabolic stability. The aniline can serve as a precursor for the synthesis of receptor agonists or antagonists.

  • Inflammatory Diseases: The scaffold can be elaborated to generate inhibitors of inflammatory enzymes or modulators of inflammatory signaling pathways.

Hypothetical Synthesis of a Kinase Inhibitor

To illustrate the utility of this compound, a hypothetical synthesis of a simplified kinase inhibitor is presented below. This example demonstrates the logical progression from the intermediate to a potential drug candidate.

Workflow:

  • Nitro Reduction: As described in section 3.1, this compound is reduced to 4-(2-Morpholinoethyl)aniline.

  • Amide Coupling: The resulting aniline is coupled with a substituted benzoic acid, a common fragment in kinase inhibitors, using a standard peptide coupling reagent such as EDC/HOBt.

G cluster_0 Step 1: Nitro Reduction cluster_1 Step 2: Amide Coupling Start This compound Intermediate 4-(2-Morpholinoethyl)aniline Start->Intermediate H2, Pd/C FinalProduct Hypothetical Kinase Inhibitor Intermediate->FinalProduct EDC, HOBt Reagent Substituted Benzoic Acid Reagent->FinalProduct

Caption: Hypothetical two-step synthesis of a kinase inhibitor.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as an irritant and may be harmful if swallowed or inhaled. Refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information.

Conclusion and Future Perspectives

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward synthesis and the presence of two key functional moieties—a readily transformable nitro group and a beneficial morpholine ring—make it an attractive starting point for the development of a wide range of novel therapeutic agents. Future research in this area could focus on the development of more efficient and sustainable synthetic routes to this intermediate and the exploration of its application in the synthesis of new classes of bioactive molecules. The continued exploration of derivatives of this scaffold is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

  • Synthesis and Reactions of Morpholine Derivatives: For an overview of the synthesis and reactivity of morpholine-containing compounds in medicinal chemistry, a general search on Scopus or Google Scholar is recommended.

  • Reduction of Aromatic Nitro Compounds: A comprehensive review of methods for the reduction of aromatic nitro groups can be found in various organic chemistry resources.

  • Kinase Inhibitors in Oncology: To understand the role of kinase inhibitors in cancer therapy and the common structural motifs involved, the National Cancer Institute provides valuable inform

Methodological & Application

Optimized N-Alkylation Protocol: Synthesis of 4-[2-(4-Nitrophenyl)ethyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-[2-(4-Nitrophenyl)ethyl]morpholine via the nucleophilic substitution of 4-nitrophenethyl bromide with morpholine . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a key intermediate in the synthesis of Class III anti-arrhythmic agents (e.g., Dofetilide derivatives) and various antibiotic, antitumor, and psychotropic compounds.

The guide prioritizes process safety , atom economy , and purification efficiency , utilizing a self-validating acid-base extraction workflow to ensure high purity (>98%) without the immediate need for column chromatography.

Mechanistic Insight & Strategic Considerations

Reaction Mechanism

The transformation proceeds via a classic bimolecular nucleophilic substitution (


) . The secondary amine (morpholine) acts as the nucleophile, attacking the 

-carbon of the phenethyl bromide. The bromide ion serves as the leaving group.[1][2]
  • Key Challenge: The formation of hydrobromic acid (HBr) as a byproduct will protonate unreacted morpholine, rendering it non-nucleophilic.

  • Solution: An auxiliary inorganic base (

    
    ) is employed to scavenge HBr, allowing morpholine to be used in near-stoichiometric amounts rather than large excess.
    
Solvent & Catalyst Selection
  • Solvent: Acetonitrile (MeCN) is the preferred solvent. It is polar aprotic, facilitating the dissolution of the organic reactants while partially solubilizing the inorganic base. Unlike DMF, MeCN is easier to remove during workup (lower boiling point) and poses fewer toxicity risks.

  • Catalyst (Optional): The addition of catalytic Sodium Iodide (NaI) (10 mol%) can accelerate the reaction via the Finkelstein reaction in situ, converting the alkyl bromide to a more reactive alkyl iodide.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][4]Role
4-Nitrophenethyl bromide 230.061.0Electrophile
Morpholine 87.121.2Nucleophile
Potassium Carbonate (

)
138.212.0Acid Scavenger
Acetonitrile (MeCN) -[0.2 M]Solvent
Sodium Iodide (NaI) 149.890.1Catalyst (Optional)
Step-by-Step Synthesis Procedure
Phase 1: Reaction Setup
  • Preparation: In a clean, dry 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, charge 4-nitrophenethyl bromide (10.0 mmol, 2.30 g).

  • Solvation: Add Acetonitrile (50 mL). Stir until the solid is fully dissolved.

  • Base Addition: Add anhydrous

    
      (20.0 mmol, 2.76 g) to the solution. Note: The base will remain as a suspension.
    
  • Nucleophile Addition: Add Morpholine (12.0 mmol, 1.05 mL) dropwise over 5 minutes.

    • Expert Tip: If kinetics are slow (monitored by TLC), add NaI (1.0 mmol, 150 mg) at this stage.

  • Reflux: Attach a reflux condenser and heat the mixture to 80–85°C (gentle reflux) for 6–12 hours .

Phase 2: In-Process Control (IPC)
  • Monitor: Check reaction progress via TLC (Mobile Phase: Hexane/Ethyl Acetate 1:1).

  • Endpoint: Disappearance of the starting bromide (

    
    ) and appearance of the polar amine product (
    
    
    
    , stains with Dragendorff or Iodine).
Phase 3: Workup & Purification (Acid-Base Extraction)

This step is the "Self-Validating System." It relies on the pH-dependent solubility of the amine to remove neutral impurities.

  • Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) using a sintered glass funnel. Wash the cake with MeCN (10 mL).
  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.

  • Acid Extraction: Dissolve the residue in Dichloromethane (DCM) (30 mL) and transfer to a separatory funnel.

    • Add 1N HCl (30 mL) and shake vigorously.

    • Separation: The product (now protonated) moves to the Aqueous Layer (Top) . Neutral impurities stay in the DCM.

    • Discard the organic (DCM) layer.

  • Basification: Cool the aqueous layer in an ice bath. Basify to pH > 10 using 4N NaOH or saturated

    
    . The solution will become cloudy as the free base precipitates/oils out.
    
  • Final Extraction: Extract the aqueous mixture with DCM (3 x 20 mL).

  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Yield: Expect 85–95% as a yellow/orange solid or viscous oil.

Process Visualization

The following diagram illustrates the logical flow of the synthesis and the critical purification logic.

G Start Start: Reagent Prep Reaction Reaction: Reflux in MeCN (Bromide + Morpholine + K2CO3) Start->Reaction IPC IPC: TLC Check (Hex/EtOAc 1:1) Reaction->IPC IPC->Reaction Incomplete Filter Filtration & Evaporation (Remove Salts) IPC->Filter Complete AcidWash Acid Extraction (1N HCl) Product -> Aqueous Phase Filter->AcidWash WasteOrg Discard Neutral Organics AcidWash->WasteOrg Neutral Impurities Basify Basification (pH > 10) Product -> Free Base AcidWash->Basify Aqueous Layer (Target) FinalExt Final Extraction (DCM) & Concentration Basify->FinalExt Product Final Product: This compound FinalExt->Product

Caption: Figure 1. Optimized workflow for the synthesis and purification of this compound.

Analytical Validation

To confirm the identity and purity of the synthesized compound, compare spectral data against the following expected values:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.16 (d, J=8.5 Hz, 2H, Ar-H ortho to 
      
      
      
      )
    • 
       7.38 (d, J=8.5 Hz, 2H, Ar-H meta to 
      
      
      
      )
    • 
       3.72 (t, J=4.6 Hz, 4H, Morpholine 
      
      
      
      )
    • 
       2.89 (t, J=7.5 Hz, 2H, Benzylic 
      
      
      
      )
    • 
       2.62 (t, J=7.5 Hz, 2H, 
      
      
      
      -Ethyl)
    • 
       2.50 (t, J=4.6 Hz, 4H, Morpholine 
      
      
      
      )
  • Interpretation: The diagnostic triplets at 2.89 and 2.62 ppm confirm the integrity of the ethyl linker. The shift of the morpholine protons confirms N-alkylation.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2774997, 4-(4-Nitrophenethyl)morpholine. Retrieved from [Link]

  • Google Patents. (2009). WO2009082884A1 - Methods for preparing n-substituted morpholine compounds.
  • Chemistry LibreTexts. (2022). Nucleophilic Substitution in Synthesis: Amines. Retrieved from [Link]

  • Ningbo Inno Pharmchem. (2026).[2][5] The Chemical Significance of 4-Nitrophenethyl Bromide in Synthesis. Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of 4-(4-nitrophenethyl)morpholine via N-alkylation

Author: BenchChem Technical Support Team. Date: February 2026

A detailed guide for the synthesis, purification, and characterization of a key morpholine derivative for research and drug development.

Introduction: The Significance of N-Alkylated Morpholines

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point for binding to biological targets. N-alkylation is a fundamental and versatile method for introducing diverse substituents onto the morpholine nitrogen, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.

This document provides a comprehensive protocol for the N-alkylation of morpholine with 4-nitrophenethyl bromide to synthesize 4-(4-nitrophenethyl)morpholine. This compound serves as a valuable intermediate; the nitro group can be readily reduced to an amine, which then acts as a handle for further functionalization, such as amide bond formation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth mechanistic insights, a step-by-step experimental procedure, and critical safety information.

Reaction Mechanism: A Classic Bimolecular Nucleophilic Substitution (SN2)

The N-alkylation of morpholine with 4-nitrophenethyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step, concerted reaction where the bond formation and bond breaking occur simultaneously.

Causality of Key Components:

  • Nucleophile: Morpholine, a secondary amine, utilizes the lone pair of electrons on its nitrogen atom to attack the electrophilic carbon.

  • Electrophile (Substrate): 4-nitrophenethyl bromide features a carbon atom bonded to an electronegative bromine atom. This polarization makes the carbon electron-deficient and susceptible to nucleophilic attack. The substrate is a primary alkyl halide, which is ideal for the SN2 pathway as it minimizes steric hindrance.

  • Leaving Group: The bromide ion is an excellent leaving group because it is a weak base and can stabilize the negative charge it acquires upon bond cleavage.

  • Base: A mild base, such as potassium carbonate (K₂CO₃), is required to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. This prevents the protonation of the morpholine starting material, which would render it non-nucleophilic and halt the reaction.

The reaction involves a backside attack by the morpholine nitrogen on the carbon atom bearing the bromine. This leads to a five-coordinate transition state, which then resolves into the N-alkylated product and the bromide ion.

Caption: SN2 mechanism for the N-alkylation of morpholine.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)Eq.Notes
4-Nitrophenethyl bromide5339-26-4230.062.30 g10.01.0Irritant. Handle with care.
Morpholine110-91-887.121.05 mL (1.04 g)12.01.2Corrosive and flammable.
Potassium Carbonate (K₂CO₃)584-08-7138.212.07 g15.01.5Anhydrous, finely powdered.
Acetonitrile (CH₃CN)75-05-841.0550 mL--Anhydrous solvent.
Ethyl Acetate (EtOAc)141-78-688.11~150 mL--For extraction.
Brine (Saturated NaCl)7647-14-558.44~50 mL--For washing.
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon inlet (optional, for inert atmosphere)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Apparatus for purification (e.g., column chromatography)

Step-by-Step Procedure
  • Reaction Setup: Assemble the 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. If using an inert atmosphere, ensure the setup is connected to a nitrogen or argon line with a bubbler outlet.

  • Charge Reagents: To the flask, add potassium carbonate (2.07 g, 15.0 mmol), morpholine (1.05 mL, 12.0 mmol), and anhydrous acetonitrile (50 mL).

  • Initiate Stirring: Begin stirring the suspension to ensure the reagents are well-mixed.

  • Add Electrophile: Add 4-nitrophenethyl bromide (2.30 g, 10.0 mmol) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) using the heating mantle. Maintain the reflux with vigorous stirring for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and byproduct salts through a pad of celite or a sintered glass funnel, washing the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Work-up:

    • Dissolve the resulting residue in ethyl acetate (75 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 50 mL) and then with brine (50 mL) to remove any remaining inorganic salts and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude product, likely a yellow or orange solid/oil, can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Workflow A 1. Setup (Flask, Condenser) B 2. Charge Reagents (Morpholine, K₂CO₃, CH₃CN) A->B C 3. Add Electrophile (4-Nitrophenethyl Bromide) B->C D 4. Heat to Reflux (80-85°C, 6-12h) C->D E 5. Cool & Filter (Remove Salts) D->E F 6. Concentrate (Rotary Evaporator) E->F G 7. Work-up (EtOAc Extraction, Wash) F->G H 8. Dry & Concentrate (Crude Product) G->H I 9. Purify (Chromatography or Recrystallization) H->I J Final Product: 4-(4-Nitrophenethyl)morpholine I->J

Caption: Experimental workflow for the synthesis of 4-(4-nitrophenethyl)morpholine.

Product Characterization

The final product, 4-(4-nitrophenethyl)morpholine, is expected to be a solid at room temperature. While specific literature data for this exact compound is sparse, data for the structurally related 4-(4-nitrophenyl)morpholine (lacking the ethyl linker) shows a melting point in the range of 151-155 °C.[1] The synthesized product's properties should be confirmed experimentally.

Expected Data:

  • Appearance: Pale yellow to yellow crystalline solid.

  • Yield: Typically >70% after purification.

  • Characterization Techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure, integration of proton signals, and purity.

    • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ for C₁₂H₁₆N₂O₃: 237.12).

    • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the strong asymmetric and symmetric stretches of the nitro group (~1520 and ~1345 cm⁻¹).

    • Melting Point: To assess purity.

Safety Precautions and Handling

Adherence to safety protocols is paramount. This reaction involves hazardous materials and should only be conducted by trained personnel in a suitable laboratory environment.

  • General: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and nitrile gloves.[2]

  • 4-Nitrophenethyl Bromide: This compound is an irritant. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction or respiratory irritation.[1][2] Avoid inhalation of dust and contact with skin and eyes. Handle exclusively in a fume hood.

  • Morpholine: Corrosive and flammable liquid. Avoid contact with skin, eyes, and respiratory tract. Store away from ignition sources.

  • Solvents (Acetonitrile, Ethyl Acetate): Flammable liquids with toxic vapors. Handle in a fume hood and keep away from open flames or sparks.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated organic waste streams should be segregated.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive base (absorbed moisture).2. Insufficient temperature or reaction time.3. Deactivated starting material (e.g., protonated morpholine).1. Use freshly opened or properly dried K₂CO₃.2. Ensure the reaction reaches reflux and monitor by TLC until the starting material is consumed.3. Ensure sufficient base (1.5 eq.) is used to neutralize generated acid.
Formation of Side Products 1. Over-alkylation leading to a quaternary salt (less common for secondary amines but possible).2. Impurities in starting materials.1. Avoid a large excess of the alkylating agent. Use the stoichiometry provided.2. Use high-purity, anhydrous reagents and solvents.
Difficult Purification 1. Product is an oil instead of a solid.2. Co-elution of impurities during chromatography.1. Ensure all solvent is removed. Try triturating with a non-polar solvent like hexanes to induce crystallization.2. Optimize the solvent system for column chromatography; a shallower gradient may be needed for better separation.

References

  • U.S. Environmental Protection Agency. (2025, October 15). Morpholine, 4-(4-nitrophenyl)- Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Nitrophenyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]

  • Moore, J. L., Taylor, S. M., & Soloshonok, V. A. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ARKIVOC, 2005(vi), 287-292.

Sources

Application Note: High-Efficiency Catalytic Hydrogenation of 4-[2-(4-Nitrophenyl)ethyl]morpholine to its Amine Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the catalytic hydrogenation of 4-[2-(4-nitrophenyl)ethyl]morpholine to synthesize its pharmacologically significant amine analog, 4-[2-(4-aminophenyl)ethyl]morpholine. The reduction of aromatic nitro groups is a pivotal transformation in medicinal chemistry, as the resulting anilines are crucial building blocks for active pharmaceutical ingredients (APIs).[1][2] This guide details an optimized procedure using palladium on carbon (Pd/C) as the catalyst, outlines the mechanistic rationale, provides a step-by-step protocol for both atmospheric and medium-pressure conditions, and addresses critical safety and handling considerations.

Introduction & Significance

The morpholine moiety is a privileged scaffold in drug discovery, and its derivatives are integral to numerous therapeutic agents. The title compound, this compound, serves as a key intermediate.[2][3] Its reduction to the corresponding primary aniline, 4-[2-(4-aminophenyl)ethyl]morpholine, unlocks a versatile synthetic handle for further functionalization, such as amide coupling reactions, to generate libraries of potential bioactive molecules.[2][4]

Catalytic hydrogenation is the premier method for this transformation due to its high efficiency, clean conversion, and operational simplicity.[1][5] Among various catalysts, palladium supported on activated carbon (Pd/C) is widely employed for its exceptional activity and the ease with which it can be removed from the reaction mixture via filtration.[6]

Mechanistic Rationale & Catalyst Selection

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[1] The most accepted "direct hydrogenation" pathway involves the stepwise reduction from the nitroarene (R-NO₂) to a nitroso intermediate (R-NO), then to a hydroxylamine (R-NHOH), and finally to the target aniline (R-NH₂).[1][7]

Catalyst Choice: 10% Palladium on Carbon (Pd/C) is selected for this protocol.

  • High Activity: Palladium is highly effective for the hydrogenation of nitro groups.[6]

  • Heterogeneous Nature: As a solid catalyst, Pd/C is easily separated from the liquid product phase by simple filtration, which minimizes metal contamination in the final product and simplifies purification.[6]

  • Solvent Compatibility: It is robust and functions well in a variety of solvents, with protic solvents like methanol or ethanol often accelerating the reaction rate.[8]

Experimental Protocol & Workflow

This section provides a detailed methodology for the hydrogenation. Researchers should select the appropriate pressure setup based on available equipment.

Materials & Equipment
Reagents & Materials Equipment
This compound (Substrate)Round-bottom flask (2- or 3-neck)
10% Palladium on Carbon (Catalyst, 50% wet)Magnetic stirrer and stir bar
Methanol (Reagent Grade)Hydrogen source (balloon or gas cylinder)
Nitrogen or Argon (Inert Gas)Vacuum/Inert gas manifold (Schlenk line)
Celite® 545 (Filter Aid)Buchner funnel and filter flask
Dichloromethane (for workup)High-pressure reactor (e.g., Parr shaker) - Optional
Anhydrous Sodium SulfateStandard laboratory glassware
Workflow Diagram

The overall experimental process is summarized in the workflow diagram below.

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Isolation A Charge Flask with Pd/C B Inerting: Evacuate & Backfill with N2 (3x) A->B C Add Solvent (Methanol) B->C D Add Substrate C->D E H2 Introduction: Evacuate & Backfill with H2 (3x) D->E F Stir under H2 Atmosphere (Balloon or Pressure) E->F G Monitor Reaction (TLC/LC-MS) F->G H Inerting: Evacuate & Backfill with N2 G->H I Filter through Celite® H->I J Rinse Filter Cake I->J K Concentrate Filtrate J->K L Purify (if needed) K->L

Caption: Experimental workflow for catalytic hydrogenation.

Step-by-Step Procedure (Atmospheric Pressure - H₂ Balloon)

Safety First: This procedure must be performed in a well-ventilated fume hood.[9][10] Pd/C is pyrophoric and can ignite solvents upon exposure to air, especially after use.[10][11]

  • Catalyst Charging: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (50% wet, ~0.10 g, 5 mol%). Causality: Adding the solid catalyst first to a dry, inert flask prevents potential ignition of flammable solvent vapors.[8]

  • Inerting the Vessel: Assemble the flask on a Schlenk line. Evacuate the flask carefully and backfill with nitrogen or argon. Repeat this cycle three times to ensure the atmosphere is completely inert.[10][11]

  • Solvent and Substrate Addition: Under a positive pressure of nitrogen, add methanol (100 mL).[11] Then, add this compound (5.0 g, 21.16 mmol).

  • Hydrogen Introduction: Securely attach a hydrogen-filled balloon to one neck of the flask via a gas adapter with a stopcock. Evacuate the flask until the solvent begins to bubble gently, then open the stopcock to backfill with hydrogen from the balloon. Repeat this cycle three times.[12]

  • Reaction Execution: Begin vigorous stirring. The reaction is typically exothermic; monitor for any significant temperature increase. The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Reaction Completion & Workup: Once the starting material is consumed (typically 4-12 hours), stop stirring. Purge the reaction vessel by evacuating and backfilling with nitrogen three times.[9]

  • Catalyst Filtration: Prepare a small plug of Celite® in a Buchner funnel. Under a flow of nitrogen, filter the reaction mixture through the Celite®. Crucially, do not allow the Celite pad with the catalyst to go dry , as this increases the fire risk.[12]

  • Rinsing: Wash the Celite pad with additional methanol (2 x 20 mL) to ensure all product is recovered.

  • Catalyst Quenching: Immediately after filtration, carefully add water to the Celite pad to quench the pyrophoric catalyst before disposal in a dedicated waste container.[11][12]

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude 4-[2-(4-aminophenyl)ethyl]morpholine, which is often pure enough for subsequent steps. If necessary, purification can be achieved via column chromatography or recrystallization.

Process Optimization & Troubleshooting

Parameter Recommendation & Rationale
Catalyst Loading 2-10 mol% is typical. Higher loading speeds up the reaction but increases cost and fire risk. Start with 5 mol% and optimize if necessary.
Solvent Methanol and ethanol are excellent choices as protic solvents accelerate the reaction.[8] Ethyl acetate is also commonly used.
Pressure For sluggish reactions, increasing hydrogen pressure to 50-100 psi in a dedicated pressure vessel will significantly increase the reaction rate.
Stirring This is a triphasic reaction (solid catalyst, liquid solution, gas H₂). Efficient stirring is critical to maximize gas-liquid-solid contact.[8]
Troubleshooting Stalled Reaction: May indicate catalyst poisoning or insufficient hydrogen. The catalyst can be filtered and fresh catalyst added.[8] Incomplete Reaction: Increase reaction time, temperature (mildly), or hydrogen pressure.

Product Characterization

The identity and purity of the resulting 4-[2-(4-aminophenyl)ethyl]morpholine should be confirmed by standard analytical techniques:

  • ¹H NMR: Appearance of broad signals corresponding to the -NH₂ protons and a characteristic upfield shift of the aromatic protons compared to the starting material.

  • Mass Spectrometry: Observation of the correct molecular ion peak for the amine product.

  • TLC: A new spot with a different Rf value from the starting material and disappearance of the starting material spot.

Safety & Handling

  • Pyrophoric Catalyst: Palladium on carbon, especially after use when it is saturated with hydrogen, is highly pyrophoric and can ignite upon contact with air.[10][12] Always handle it under an inert atmosphere and keep it wet with solvent during filtration.[13]

  • Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air.[11] All operations must be conducted in a fume hood, away from ignition sources.[10] Ensure all equipment is properly grounded to prevent static discharge.[13]

  • Pressure Equipment: If using a high-pressure reactor, ensure it is rated for the intended pressure and that the operator is fully trained in its use.[9][13] Always perform a leak test with nitrogen before introducing hydrogen.[9]

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate gloves must be worn at all times.[12]

Conclusion

This application note provides a robust and reliable protocol for the synthesis of 4-[2-(4-aminophenyl)ethyl]morpholine via catalytic hydrogenation. By carefully selecting the catalyst and reaction conditions, and by adhering to stringent safety protocols, researchers can achieve high yields of this valuable amine intermediate, facilitating further exploration in drug discovery and development programs.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Vertex AI Search.
  • Hydrogenation Reaction Safety In The Chemical Industry. Vertex AI Search.
  • Hydrogenation SOP. University of Pennsylvania.
  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. American Chemical Society Publications. Available at: [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. Available at: [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Academia.edu. Available at: [Link]_

  • Standard Operating Procedures - The Sarpong Group. University of California, Berkeley. Available at: [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]

  • Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. ResearchGate. Available at: [Link]

  • A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts | Request PDF. ResearchGate. Available at: [Link]

  • Hydrogen. Organic Chemistry Portal. Available at: [Link]

  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Workup: Amines. University of Rochester, Department of Chemistry. Available at: [Link]

  • Hydrogenation (atmospheric pressure) with Pd/C. University of Tokyo. Available at: [Link]

  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Google Patents.
  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. Available at: [Link]

  • Synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine as potential antimicrobial agents. PubMed. Available at: [Link]

  • The First Continuous Flow Hydrogenation of Amides to Amines. Queen's University Belfast. Available at: [Link]

  • A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone. Quick Company. Available at: [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Available at: [Link]

  • (PDF) 4-(4-Nitrophenyl)morpholine. ResearchGate. Available at: [Link]

Sources

Reaction conditions for coupling morpholine and 4-nitrophenethyl halides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Optimized Reaction Conditions for the Synthesis of 4-(4-nitrophenethyl)morpholine via Coupling of Morpholine and 4-Nitrophenethyl Halides

Introduction: The Significance of the Morpholine Scaffold

The morpholine heterocycle is a cornerstone in modern medicinal chemistry and drug development.[1] Its unique physicochemical properties—including high polarity, metabolic stability, and the ability to improve aqueous solubility and oral bioavailability—make it a "privileged scaffold."[1] Consequently, morpholine derivatives are integral components of numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of pharmacological activities.[2] The target molecule of this guide, 4-(4-nitrophenethyl)morpholine, serves as a crucial building block for more complex pharmaceutical intermediates, where the nitro group can be readily reduced to an amine for further functionalization.

This guide provides a comprehensive analysis of the reaction conditions for the synthesis of 4-(4-nitrophenethyl)morpholine via the N-alkylation of morpholine with 4-nitrophenethyl halides. We will delve into the mechanistic underpinnings of this nucleophilic substitution reaction, explain the rationale behind the selection of reagents and conditions, and provide detailed, field-proven protocols for researchers and drug development professionals.

Reaction Overview and Mechanism

The coupling of morpholine with a 4-nitrophenethyl halide is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction.[3] In this process, the nitrogen atom of the morpholine ring acts as the nucleophile, attacking the electrophilic benzylic carbon of the 4-nitrophenethyl halide.

Key Mechanistic Features (S_N2):

  • Bimolecular Rate-Determining Step: The reaction rate is dependent on the concentration of both the nucleophile (morpholine) and the electrophile (4-nitrophenethyl halide).[3]

  • Single-Step Concerted Mechanism: The formation of the new Carbon-Nitrogen (C-N) bond occurs simultaneously with the cleavage of the Carbon-Halogen (C-X) bond. This proceeds through a single, high-energy transition state.[3]

  • Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group (the halide). While this leads to an inversion of stereochemistry at the reaction center, it is not observable in this specific reaction as the electrophilic carbon is achiral.[4]

The presence of an acid scavenger (a base) is essential. The reaction generates one equivalent of a hydrohalic acid (H-X). This acid would otherwise protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction.

SN2_Mechanism Morpholine Morpholine (Nucleophile) TS Transition State [Morpholine---C---X]‡ Morpholine->TS Backside Attack Halide 4-Nitrophenethyl Halide (Electrophile) Halide->TS Product 4-(4-Nitrophenethyl)morpholine TS->Product C-N Bond Forms C-X Bond Breaks HX Halide Salt Base Base BaseH Protonated Base Base->BaseH Acid Scavenging

Caption: The S_N2 mechanism for morpholine alkylation.

Optimizing Key Reaction Parameters: A Causal Analysis

The success of the S_N2 coupling hinges on the careful selection of several key parameters. Each choice is dictated by the principles of the reaction mechanism.

The Leaving Group: Bromide vs. Iodide

The identity of the halide (X) on the 4-nitrophenethyl electrophile is critical as it functions as the leaving group.

  • Reactivity Trend: I⁻ > Br⁻ > Cl⁻.

  • Causality: A good leaving group is a weak base. Iodide (I⁻) is a larger, more polarizable, and weaker base than bromide (Br⁻), making the C-I bond weaker and more easily cleaved. Consequently, 4-nitrophenethyl iodide will react significantly faster than 4-nitrophenethyl bromide under identical conditions. While the iodide is more reactive, the bromide is often more commercially available and cost-effective, presenting a common trade-off between reactivity and practicality.

Choice of Solvent

The solvent plays a crucial role in an S_N2 reaction by solvating the ions and reagents.

  • Optimal Choice: Polar aprotic solvents (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)).

  • Causality: Polar aprotic solvents can effectively solvate the counter-ion of the base (e.g., K⁺ from K₂CO₃) but are poor at solvating the lone pair of the nitrogen nucleophile. This leaves the morpholine "naked" and highly reactive, accelerating the S_N2 attack. In contrast, polar protic solvents (like ethanol or water) would form hydrogen bonds with the morpholine nitrogen, creating a solvent cage that sterically hinders its approach to the electrophile and reduces its nucleophilicity.

The Role of the Base

A base is required to neutralize the H-X acid byproduct.

  • Optimal Choice: Moderately weak, non-nucleophilic inorganic bases (e.g., Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃)).

  • Causality: These bases are strong enough to scavenge the acid but are generally not nucleophilic enough to compete with morpholine in attacking the electrophile. They are also inexpensive and easily removed during aqueous workup. Stronger, bulkier bases like potassium tert-butoxide are generally avoided as they can promote a competing elimination (E2) side reaction, leading to the formation of 4-nitrostyrene. Organic bases like triethylamine (TEA) can also be used.[5]

Reaction Temperature

Temperature directly influences the reaction rate.

  • General Range: 60 °C to 100 °C.

  • Causality: Increasing the temperature provides the necessary activation energy, increasing the rate of reaction. However, excessive heat can promote side reactions, particularly the E2 elimination. A good strategy is to start at a moderate temperature (e.g., 80 °C) and monitor the reaction's progress by Thin Layer Chromatography (TLC). The more reactive iodide substrate may require lower temperatures or shorter reaction times than the bromide equivalent.

Detailed Experimental Protocols

The following protocols are designed for a 10 mmol scale synthesis and can be adapted as needed.

Protocol 1: Coupling with 4-Nitrophenethyl Bromide
  • Reagents:

    • 4-Nitrophenethyl bromide (2.30 g, 10.0 mmol, 1.0 equiv)

    • Morpholine (1.05 mL, 12.0 mmol, 1.2 equiv)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20.0 mmol, 2.0 equiv)

    • Acetonitrile (ACN), anhydrous (50 mL)

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenethyl bromide (2.30 g) and anhydrous potassium carbonate (2.76 g).

    • Add 50 mL of anhydrous acetonitrile, followed by morpholine (1.05 mL).

    • Heat the reaction mixture to 80-85 °C (reflux) with vigorous stirring.

    • Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting bromide. The reaction is typically complete within 8-12 hours.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to yield a crude oil or solid.

    • Workup & Purification: Dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% ethyl acetate in hexanes) to afford 4-(4-nitrophenethyl)morpholine as a solid.

Protocol 2: Coupling with 4-Nitrophenethyl Iodide (Accelerated Conditions)
  • Reagents:

    • 4-Nitrophenethyl iodide (2.77 g, 10.0 mmol, 1.0 equiv)

    • Morpholine (1.05 mL, 12.0 mmol, 1.2 equiv)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20.0 mmol, 2.0 equiv)

    • Acetonitrile (ACN), anhydrous (50 mL)

  • Procedure:

    • Follow steps 1 and 2 from Protocol 1, using 4-nitrophenethyl iodide (2.77 g).

    • Heat the reaction mixture to 70 °C with vigorous stirring. Note the lower required temperature due to the higher reactivity of the iodide.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 3-5 hours.

    • Follow steps 5 through 10 from Protocol 1 for reaction workup and purification.

Data Summary and Comparison

ParameterProtocol 1 (Bromide)Protocol 2 (Iodide)Rationale
Electrophile 4-Nitrophenethyl Bromide4-Nitrophenethyl IodideIodide is a superior leaving group, enhancing reaction rate.
Base K₂CO₃ (2.0 equiv)K₂CO₃ (2.0 equiv)Effective, non-nucleophilic acid scavenger.
Solvent Acetonitrile (ACN)Acetonitrile (ACN)Polar aprotic solvent maximizes nucleophilicity.
Temperature 80-85 °C70 °CHigher reactivity of iodide allows for milder temperature.
Est. Reaction Time 8-12 hours3-5 hoursFaster kinetics due to the better leaving group.
Typical Yield 75-85%80-90%Faster, cleaner reaction often leads to slightly higher yields.

General Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Combine Halide & Base B Add Solvent & Morpholine A->B C Heat to Target Temp B->C D Stir at Temp C->D E Monitor by TLC D->E F Reaction Complete? E->F F->D No G Cool & Filter F->G Yes H Concentrate G->H I Aqueous Extraction H->I J Dry & Concentrate I->J K Column Chromatography J->K L Characterization (NMR, MS, etc.) K->L

Caption: General workflow for the synthesis of 4-(4-nitrophenethyl)morpholine.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive base (e.g., K₂CO₃ is hydrated).2. Solvent is not anhydrous.3. Insufficient temperature.1. Use freshly opened or oven-dried K₂CO₃.2. Use anhydrous grade solvent.3. Increase temperature in 10 °C increments, monitoring for side products.
Reaction Stalls Starting morpholine has been consumed by protonation due to insufficient base.Add another equivalent of base to the reaction mixture.
Significant Side Product Formation A common side product is 4-nitrostyrene, formed via an E2 elimination reaction. This is favored by:1. Excessively high temperature.2. Use of a sterically hindered or very strong base.1. Lower the reaction temperature.2. Ensure a non-hindered base like K₂CO₃ is used, not t-BuOK.
Difficult Purification Streaking on TLC plate or co-eluting impurities.1. Ensure the crude product is fully dissolved before loading onto the column.2. Adjust the polarity of the chromatography eluent system.

References

  • Acta Crystallographica Section E: Crystallographic Communications. (2012). 4-(4-Nitrophenyl)morpholine. PMC. Retrieved from [Link]

  • Brusoe, A. T., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. Retrieved from [Link]

  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

  • Li, Z., et al. (2017). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one.
  • Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. ResearchGate. Retrieved from [Link]

  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. Retrieved from [Link]

  • Al-Masoudi, W. A. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Journal of Al-Nahrain University, 18(3), 40-48. Retrieved from [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. J. Am. Chem. Soc. Retrieved from [Link]

  • EDP Sciences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.2: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

Sources

Scalable synthesis route for 4-(4-Nitrophenethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Process Development for the Synthesis of 4-(4-Nitrophenethyl)morpholine

Part 1: Executive Summary & Strategic Rationale

Target Molecule: 4-(4-Nitrophenethyl)morpholine Chemical Formula: C₁₂H₁₆N₂O₃ Molecular Weight: 236.27 g/mol

This guide outlines the transition from a traditional bench-scale alkylation route to a scalable, "green" process suitable for pilot-plant manufacturing. The target molecule is a critical pharmacophore featuring a phenethyl-amine motif, commonly serving as an intermediate for Class III antiarrhythmic agents (e.g., Dofetilide analogs) and various CNS-active ligands.

The Scalability Challenge: Traditional synthesis often relies on the alkylation of morpholine with 4-nitrophenethyl bromide. While effective on a gram scale, this route utilizes lachrymatory alkylating agents and generates stoichiometric salt waste (atom economy < 50%).

The Solution: This protocol prioritizes an Aza-Michael Addition (Hydroamination) strategy using 4-nitrostyrene. This route is 100% atom-economical, avoids halide waste, and simplifies purification, making it the superior choice for multi-kilogram campaigns.

Part 2: Retrosynthetic Analysis & Pathway Logic

The following diagram illustrates the two competing pathways. Route A is the traditional laboratory method, while Route B is the optimized process for scale.

Retrosynthesis Target Target: 4-(4-Nitrophenethyl)morpholine WasteA Waste: Morpholine-HBr Salt Target->WasteA Route A Byproduct Bromide 4-Nitrophenethyl Bromide (Lachrymator, Toxic) Bromide->Target Route A: Nucleophilic Substitution (SN2) Solvent: Toluene/ACN, Base: K2CO3 Yield: 75-85% MorpholineA Morpholine (Excess) MorpholineA->Target Route A: Nucleophilic Substitution (SN2) Solvent: Toluene/ACN, Base: K2CO3 Yield: 75-85% Styrene 4-Nitrostyrene (Commercially Available) Styrene->Target Route B: Aza-Michael Addition (Green) Solvent: Ethanol/Toluene, Catalyst-Free Yield: >90%, 100% Atom Economy MorpholineB Morpholine (1.05 eq) MorpholineB->Target Route B: Aza-Michael Addition (Green) Solvent: Ethanol/Toluene, Catalyst-Free Yield: >90%, 100% Atom Economy

Figure 1: Retrosynthetic comparison. Route B (Green) is preferred for scale due to the absence of salt waste and higher atom economy.

Part 3: Detailed Experimental Protocols

Protocol A: The "Green" Route (Recommended for Scale)

Method: Catalyst-Free Aza-Michael Addition

Rationale: The nitro group on the styrene ring is strongly electron-withdrawing, activating the vinyl group toward nucleophilic attack by morpholine. This reaction proceeds thermally without exogenous catalysts, simplifying the impurity profile.

Reagents & Materials Table:

ReagentMW ( g/mol )EquivalentsDensity (g/mL)Role
4-Nitrostyrene 149.151.00N/A (Solid)Michael Acceptor
Morpholine 87.121.101.007Nucleophile
Ethanol (200 proof) 46.075-10 Vol0.789Solvent
Isopropanol 60.10N/A0.786Crystallization Solvent

Step-by-Step Methodology:

  • Reactor Setup: Equip a double-jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, and internal temperature probe. Flush with N₂.

  • Charging: Charge 4-Nitrostyrene (1.0 eq) and Ethanol (5 volumes). Stir at 25°C until fully dissolved.

  • Addition: Add Morpholine (1.1 eq) via addition funnel over 15 minutes. Note: Mild exotherm may occur.

  • Reaction: Heat the mixture to Reflux (78°C) . Maintain agitation for 4–6 hours.

    • IPC (In-Process Control): Monitor via HPLC (C18 column, ACN/H2O gradient). Target: < 0.5% residual Nitrostyrene.

  • Distillation: Upon completion, switch condenser to distillation mode. Remove Ethanol under reduced pressure (vacuum) until a stirrable oil/slurry remains.

  • Crystallization (Self-Validating Step):

    • Add Isopropanol (IPA) (3 volumes) to the residue. Heat to 60°C to dissolve.

    • Cool slowly to 0–5°C over 2 hours. The product will crystallize as a yellow/off-white solid.[1]

    • Why? This rejects any unreacted morpholine (soluble in IPA) and polymeric impurities.

  • Filtration: Filter the solids and wash with cold IPA (1 volume).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Expected Yield: 90–95% Purity: >98% (HPLC)

Protocol B: The Traditional Route (Legacy/Lab Scale)

Method: Nucleophilic Substitution (S_N2)

Rationale: Use this route only if 4-nitrostyrene is unavailable. It requires handling 4-nitrophenethyl bromide, a potent lachrymator.

Reagents:

  • 4-Nitrophenethyl bromide (1.0 eq)

  • Morpholine (2.5 eq) - Acts as reactant and acid scavenger

  • Toluene (10 volumes)

Methodology:

  • Dissolve 4-nitrophenethyl bromide in Toluene.

  • Add Morpholine slowly at room temperature.

  • Heat to 90°C for 12 hours. A heavy precipitate of Morpholine-HBr salt will form.

  • Workup: Cool to 20°C. Filter off the salt waste.

  • Wash the Toluene filtrate with water (2x) to remove excess morpholine.

  • Dry organic layer (MgSO₄), filter, and concentrate to obtain the crude product.

Part 4: Purification & Quality Control Workflow

For pharmaceutical applications, the free base is often converted to the Hydrochloride (HCl) salt for improved stability and water solubility.

Purification Crude Crude Free Base (Oil/Solid) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve SaltForm Add HCl in Isopropanol (1.1 eq) Dissolve->SaltForm 0-5°C Control Precip Precipitation of HCl Salt SaltForm->Precip Filter Filtration & Vacuum Drying Precip->Filter Final Final Product: HCl Salt Filter->Final

Figure 2: Salt formation workflow. Converting the oily free base to a crystalline HCl salt serves as a final purification step, rejecting non-basic impurities.

Analytical Specifications (Acceptance Criteria):

  • Appearance: Off-white to pale yellow crystalline powder.

  • 1H NMR (CDCl3, 400 MHz): δ 8.15 (d, 2H), 7.40 (d, 2H), 3.72 (t, 4H), 2.90 (t, 2H), 2.65 (t, 2H), 2.50 (t, 4H).

  • Mass Spec (ESI): [M+H]+ = 237.1.

  • HPLC Purity: NLT 98.0% area.

Part 5: Safety & Handling (E-E-A-T)

  • 4-Nitrostyrene: Can undergo exothermic polymerization if heated without solvent or inhibitor. Store cold. It is a skin sensitizer.

  • Morpholine: Flammable liquid (Flash point: 38°C).[2] Corrosive. Causes severe skin burns. Handle in a fume hood.

  • 4-Nitrophenethyl Bromide (Route B precursor): Severe Lachrymator. Causes tearing and respiratory distress. Must be handled in a well-ventilated hood with proper eye protection.

  • Reaction Safety: The Aza-Michael addition is exothermic. On a pilot scale (>1kg), control the addition rate of morpholine to maintain internal temperature < 30°C before heating.

References

  • General Aza-Michael Addition Chemistry

    • Rulev, A. Y. (2014). Aza-Michael addition: The history and the present.[3] Russian Chemical Reviews. Link

  • Morpholine Safety Data

    • PubChem CID 8078 (Morpholine). National Library of Medicine. Link

  • Phenethyl Halide Reactivity: Solomons, T.W.G., & Fryhle, C.B. Organic Chemistry, Chapter on Nucleophilic Substitution. (Standard Text).
  • Green Chemistry Principles (Atom Economy)

    • Sheldon, R. A. (2012). Fundamentals of green chemistry: efficiency in reaction design. Chemical Society Reviews. Link

  • Related Compound Synthesis (4-Nitrophenethyl derivatives)

    • PrepChem. Synthesis of 4-nitrostyrene from 4-nitrophenethyl bromide.[4] (Context for precursor availability). Link

Sources

Solvent selection for 4-[2-(4-Nitrophenyl)ethyl]morpholine crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Crystallization Protocol for 4-[2-(4-Nitrophenyl)ethyl]morpholine

Part 1: Executive Summary

The crystallization of This compound (CAS: 13286-70-9) is a critical control point in the synthesis of Class III anti-arrhythmic agents, specifically Dofetilide. As a tertiary amine intermediate, this compound exhibits a high propensity for "oiling out" (Liquid-Liquid Phase Separation) rather than discrete nucleation, particularly when crude reaction mixtures contain unreacted alkyl halides or morpholine salts.

This guide moves beyond generic "trial-and-error" screening. We define a Cooling-Assisted Anti-Solvent Crystallization strategy using an Acetone/Water system. This system is selected to maximize the rejection of polar inorganic byproducts (sodium bromide/chloride) and lipophilic dimers while stabilizing the target molecule via


-

stacking interactions in the crystal lattice.

Part 2: Chemical Profile & Solubility Logic

To select the correct solvent, we must first understand the intermolecular forces at play.

FeatureChemical CharacteristicImpact on Crystallization
Morpholine Ring Saturated heterocycle, pKa

7.8 (Conjugate acid)
High solubility in alcohols/water (if protonated). Hydrogen bond acceptor.
Nitro Group Strong electron-withdrawing, PolarIncreases dipole moment; enhances solubility in polar aprotic solvents (Acetone, DMSO).
Ethyl Linker Flexible alkyl chainAdds rotational degrees of freedom, increasing the entropy of fusion (

), promoting "oiling out."
Phenyl Ring AromaticFacilitates

-

stacking, which is the primary driving force for crystal lattice stability.
Solvent Selection Matrix

Based on Hansen Solubility Parameters (HSP) and experimental precedent:

  • Primary Solvent (Good Solvent): Acetone .

    • Rationale: Acetone dissolves the compound readily at room temperature due to dipole-dipole interactions with the nitro group. It is volatile (easy drying) and miscible with water.

  • Anti-Solvent (Poor Solvent): Water .

    • Rationale: The free base form of the target molecule is hydrophobic enough to precipitate from water. Water effectively retains inorganic salts (NaBr/NaCl) generated during the N-alkylation step.

  • Alternative System (Anhydrous): Ethyl Acetate / n-Heptane .

    • Rationale: Used when the subsequent step is moisture-sensitive. However, this system often yields lower purity due to the solubility of lipophilic impurities in Heptane.

Part 3: Critical Process Parameters (Visualization)

The following diagram illustrates the Metastable Zone Width (MSZW) and the danger zone for "oiling out."

CrystallizationLogic Start Crude Reaction Mixture Dissolution Dissolution (Acetone, 45°C) Start->Dissolution Filtration Polish Filtration (Remove Insolubles) Dissolution->Filtration Seeding Seeding Point (30-35°C) Filtration->Seeding Cooling AntiSolvent Anti-Solvent Addition (Water, Slow Ramp) Seeding->AntiSolvent Nucleation Controlled Nucleation Seeding->Nucleation Preferred Path AntiSolvent->Nucleation Oiling RISK: Oiling Out (LLPS) AntiSolvent->Oiling If added too fast or T > 40°C Isolation Filtration & Drying Nucleation->Isolation

Figure 1: Process flow focusing on the critical seeding window to prevent Liquid-Liquid Phase Separation (Oiling Out).

Part 4: Detailed Experimental Protocols

Protocol A: Solubility Screening (Rapid Assessment)

Use this protocol if the crude material quality varies significantly between batches.

  • Preparation: Weigh 100 mg of crude solid into 4 separate HPLC vials.

  • Solvent Addition: Add 200 µL of the following solvents to respective vials:

    • Vial A: Acetone

    • Vial B: Ethyl Acetate[1][2]

    • Vial C: Ethanol

    • Vial D: Toluene

  • Thermal Cycle: Heat to 50°C. Observe dissolution.

    • Clear Solution? Proceed to Step 4.

    • Suspension? Add solvent in 50 µL increments until dissolved.

  • Cooling: Cool to 0°C over 30 minutes.

  • Observation:

    • Crystals: Ideal system.

    • Oil Droplets: Indicates LLPS. Requires Anti-solvent optimization or Seeding.

    • Clear Solution: Solubility is too high. Requires Anti-solvent.

Protocol B: Optimized Acetone/Water Crystallization (Production Scale)

This is the recommended standard operating procedure (SOP) for high-purity isolation.

Reagents:

  • Crude this compound (assume 10 g scale).

  • Solvent: Acetone (ACS Grade).

  • Anti-Solvent: Deionized Water.

Step-by-Step Procedure:

  • Dissolution:

    • Charge 10 g of crude solid into a 100 mL round-bottom flask equipped with an overhead stirrer.

    • Add 30 mL Acetone (3 vol).

    • Heat to 45°C . Stir until a clear amber solution is obtained.

    • Checkpoint: If insolubles remain (likely inorganic salts), perform a hot filtration through a Celite pad.

  • Initial Cooling & Seeding:

    • Cool the solution slowly to 35°C .

    • CRITICAL: Add seed crystals (0.1 wt%, ~10 mg) of pure product. If no seed is available, scratch the glass wall to induce nucleation.

    • Why? Seeding at 35°C prevents the solution from entering the metastable zone where oiling out occurs.

  • Anti-Solvent Addition (The "Swamping" Method):

    • Maintain temperature at 30–35°C .

    • Begin adding Water dropwise via an addition funnel.

    • Rate: Add the first 10 mL over 20 minutes.

    • Observation: The solution should turn turbid but remain fluid. If oil droplets form, STOP addition, reheat slightly to redissolve, and cool slower.

  • Crystallization Ramp:

    • Once a stable slurry is formed, increase water addition rate.

    • Total Water target: 30 mL (1:1 Acetone:Water ratio).

    • Cool the slurry to 0–5°C over 1 hour.

  • Isolation:

    • Filter the slurry using a Buchner funnel.

    • Wash: Wash the cake with 10 mL of a cold 1:2 Acetone:Water mixture.

    • Drying: Dry under vacuum at 40°C for 12 hours.

    • Expected Yield: 85–92%.

    • Expected Purity: >98.5% (HPLC).[3]

Part 5: Troubleshooting & Quality Control

IssueRoot CauseCorrective Action
Oiling Out Temperature too high during anti-solvent addition; Impurity profile too high.Re-heat to dissolve oil. Add seed crystals. Add water slower.
Low Yield Too much Acetone used; Final temperature not low enough.Concentrate the mother liquor by 20% before cooling. Ensure T < 5°C.
Colored Impurities Nitro-compounds often carry yellow/brown oxidation byproducts.Add 5 wt% Activated Carbon (Charcoal) during the hot dissolution step (Step 1), stir for 15 min, then filter.

Part 6: References

  • Synthesis and Disconnection Strategy:

    • BenchChem. (n.d.). Synthetic Methodologies and Strategic Chemical Transformations of this compound. Retrieved from

  • Crystallographic Structure & Stacking:

    • Wang, L. J., Li, W. W., Yang, S. Y., & Yang, L. (2012).[4] 4-(4-Nitrophenyl)morpholine.[1][4][5][6][7][8][9] Acta Crystallographica Section E: Structure Reports Online, 68(4), o1185. Retrieved from

  • General Recrystallization Techniques:

    • Rubin Group. (n.d.). Chapter 2: Separation and Purification Techniques - Recrystallization. Retrieved from

  • Dofetilide Intermediate Context:

    • Selleck Chemicals. (2024).[6][8][10][11][12] Dofetilide (Tikosyn) Chemical Profile. Retrieved from

  • Solvent Selection for Nitro-Aromatics:

    • ChemicalBook. (2021). Synthesis of 4-(4-Nitrophenyl)morpholin-3-one (Patent CN112939893). Retrieved from

Sources

Application Note: Scalable Synthesis and Salt Formation of 4-[2-(4-Nitrophenyl)ethyl]morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized protocol for the preparation of 4-[2-(4-Nitrophenyl)ethyl]morpholine hydrochloride (CAS: Free base 210158-20-6). This compound serves as a critical intermediate in the synthesis of Class III antiarrhythmic agents (e.g., Dofetilide analogues) and is utilized as a chemical probe in medicinal chemistry.

While the direct N-arylation of morpholine is common, the introduction of the ethyl linker requires specific attention to alkylation kinetics to minimize elimination side-products (styrene derivatives). This guide provides a robust Nucleophilic Substitution (


)  strategy followed by a controlled salt formation step to ensure high purity and stability for downstream applications.
Key Chemical Attributes
PropertyDescription
Target Compound This compound HCl
Free Base CAS 210158-20-6
Molecular Formula

Key Functionality Tertiary amine (Morpholine), Nitro-aromatic system
Storage Desiccated, -20°C (Hygroscopic potential)

Chemical Strategy & Mechanism[1][2][3]

The synthesis relies on the N-alkylation of morpholine using 4-nitrophenethyl bromide . The reaction is a classic bimolecular nucleophilic substitution (


).
Mechanistic Considerations
  • Nucleophile: Morpholine acts as a secondary amine nucleophile.

  • Electrophile: 4-Nitrophenethyl bromide provides the alkyl chain. The primary bromide is a good leaving group.[1]

  • Base Selection: Potassium Carbonate (

    
    ) is selected to scavenge the HBr generated, driving the equilibrium forward.
    
  • Side Reaction Control: Elevated temperatures (>100°C) or strong hindered bases can promote E2 elimination of the bromide to form 4-nitrostyrene. Therefore, Acetonitrile (MeCN) is chosen as a polar aprotic solvent to favor

    
     over E2 at moderate temperatures (reflux ~82°C).
    
Reaction Scheme (DOT Visualization)

ReactionScheme SM1 4-Nitrophenethyl Bromide (Electrophile) Inter Free Base (Tertiary Amine) SM1->Inter SN2 Attack SM2 Morpholine (Nucleophile) SM2->Inter Base K2CO3 / MeCN (Base/Solvent) Base->Inter Scavenges HBr Product Target HCl Salt (Precipitate) Inter->Product Protonation HCl HCl (in Dioxane/Ether) HCl->Product

Caption: Figure 1. Reaction pathway from starting materials to the final hydrochloride salt.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.Role
4-Nitrophenethyl bromide 230.061.0Limiting Reagent
Morpholine 87.121.2Nucleophile
Potassium Carbonate (

)
138.212.0Acid Scavenger
Acetonitrile (Anhydrous) -10 VolSolvent
4M HCl in Dioxane -1.5Salt Formation
Equipment
  • Three-neck round-bottom flask (250 mL) with reflux condenser.

  • Magnetic stirrer with heating block.

  • Nitrogen/Argon inert gas line.

  • Rotary evaporator.

  • Vacuum filtration setup (Buchner funnel).

Detailed Experimental Protocol

Phase 1: Synthesis of the Free Base
  • Setup: Flame-dry a 250 mL three-neck flask and purge with Nitrogen.

  • Charging: Add 4-Nitrophenethyl bromide (5.0 g, 21.7 mmol) and Potassium Carbonate (6.0 g, 43.4 mmol) to the flask.

  • Solvent Addition: Add anhydrous Acetonitrile (50 mL) and stir to create a suspension.

  • Nucleophile Addition: Add Morpholine (2.27 g, 2.26 mL, 26.0 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (80-82°C) . Stir vigorously for 6–8 hours.

    • Checkpoint: Monitor by TLC (Mobile Phase: 50% EtOAc/Hexane). The starting bromide (

      
      ) should disappear; a new polar spot (amine) will appear near the baseline or 
      
      
      
      depending on the plate type.
  • Quench: Cool the reaction to room temperature. Filter off the inorganic solids (

    
    /KBr) and rinse the filter cake with fresh Acetonitrile.
    
  • Concentration: Evaporate the filtrate under reduced pressure to obtain the crude yellow oil.

Phase 2: Workup & Purification
  • Extraction: Dissolve the crude oil in Ethyl Acetate (EtOAc) (50 mL).

  • Washing: Wash the organic phase with:

    • Water (

      
       mL) to remove residual morpholine.
      
    • Brine (

      
       mL).
      
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
    • Note: At this stage, the free base (yellow oil/solid) can be characterized. If high purity is required before salt formation, perform a short silica plug filtration (eluting with EtOAc).

Phase 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified free base (approx. 4.5 g) in minimal Ethyl Acetate (20 mL) or Ethanol.

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 4M HCl in Dioxane (8.0 mL, ~1.5 equiv) dropwise.

    • Observation: A white to off-white precipitate should form immediately.

  • Crystallization: Allow the slurry to stir at 0°C for 30 minutes. If no solid forms, add diethyl ether as an anti-solvent until turbidity persists.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold diethyl ether (

    
     mL) to remove excess acid and impurities.
    
  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Workflow Visualization (DOT)

Workflow Start Start: Reagents in MeCN Reflux Reflux 8h @ 80°C Start->Reflux Filter Filter Inorganic Salts Reflux->Filter Evap Evaporate Solvent Filter->Evap Extract Dissolve in EtOAc Wash w/ H2O + Brine Evap->Extract Acidify Add 4M HCl/Dioxane (0°C) Extract->Acidify Isolate Filter & Wash (Ether) Acidify->Isolate Final Final Product: HCl Salt Isolate->Final

Caption: Figure 2.[2][3] Step-by-step experimental workflow for isolation and salt formation.

Quality Control & Characterization

Verify the identity and purity of the salt using the following parameters.

TechniqueExpected Result
Appearance White to off-white crystalline solid.[4]
Melting Point Expected range: >200°C (Decomposition). Note: Phenethylamine HCl salts typically have high melting points.

NMR (DMSO-

)

10-11 (br s, 1H,

), 8.2 (d, 2H, Ar-NO2), 7.6 (d, 2H, Ar), 3.9 (m, 4H, Morph-O), 3.0-3.4 (m, Morph-N + Ethyl chain).
Solubility Soluble in Water, DMSO, Methanol. Insoluble in Ether, Hexane.
Troubleshooting Guide
  • Problem: Product "oils out" upon adding HCl instead of precipitating.

    • Solution: The solvent is too polar or contains water. Decant the solvent, dissolve the oil in absolute ethanol, and add diethyl ether slowly to induce crystallization. Trituration with hexane can also induce solidification.

  • Problem: Low Yield.

    • Solution: Ensure the 4-nitrophenethyl bromide is fully consumed before workup. If the reaction is slow, add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate the more reactive iodide in situ.

Safety & Handling

  • 4-Nitrophenethyl Bromide: Irritant and lachrymator. Handle in a fume hood.

  • Morpholine: Corrosive and flammable. Avoid skin contact.

  • HCl in Dioxane: Corrosive and moisture sensitive.

  • Waste Disposal: Segregate halogenated organic waste (if using DCM) from non-halogenated. The aqueous washings contain morpholine residues and should be treated as basic organic waste.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 115256-13-8. Retrieved from [Link]

  • Wang, L., et al. (2012). Crystal structure of 4-(4-nitrophenyl)morpholine (Analogous structural data). Acta Crystallographica Section E. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[2-(4-Nitrophenyl)ethyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[2-(4-Nitrophenyl)ethyl]morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this synthesis. Our goal is to empower you with the scientific rationale behind the experimental steps to improve your yield and purity.

Introduction: The Synthetic Approach

The most common and direct method for synthesizing this compound is the nucleophilic substitution (SN2) reaction between morpholine and a 2-(4-nitrophenyl)ethyl halide, such as 1-(2-bromoethyl)-4-nitrobenzene.[1] This N-alkylation reaction is a robust and well-established method for forming carbon-nitrogen bonds.

This guide will focus on troubleshooting and optimizing this primary synthetic route.

Visualizing the Reaction Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Byproducts Morpholine Morpholine Target_Product This compound Morpholine->Target_Product Nucleophilic Attack Electrophile 1-(2-Bromoethyl)-4-nitrobenzene Electrophile->Target_Product Byproduct_2 4-Nitrostyrene (Elimination) Electrophile->Byproduct_2 E2 Elimination Base Base (e.g., K2CO3, Et3N) Base->Target_Product Solvent Solvent (e.g., ACN, DMF) Solvent->Target_Product Temperature Temperature (e.g., RT to 80°C) Temperature->Target_Product Byproduct_1 Quaternary Salt (Over-alkylation) Target_Product->Byproduct_1 Further Alkylation

Caption: General reaction scheme for the N-alkylation synthesis of this compound, highlighting key components and potential side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis.

FAQ 1: My reaction is very slow or incomplete, with a significant amount of starting material remaining. How can I drive it to completion?

Answer:

This is a frequent challenge in N-alkylation reactions. Several factors could be at play:

  • Insufficient Temperature: While some N-alkylations proceed at room temperature, this specific reaction often requires heating to overcome the activation energy. A temperature range of 50-80°C is a good starting point. If the reaction is still sluggish, a gradual increase in temperature while monitoring for byproduct formation is recommended.

  • Inadequate Base: The base plays a crucial role in deprotonating the morpholine, increasing its nucleophilicity.

    • Strength: If you are using a weak base, it may not be sufficient to generate a high enough concentration of the deprotonated morpholine. Consider switching to a stronger base.

    • Solubility: An insoluble base will have limited effectiveness. Ensure your chosen base has at least partial solubility in the reaction solvent. For instance, while potassium carbonate (K₂CO₃) is common, its solubility in acetonitrile (ACN) is limited. Using a phase-transfer catalyst or a more soluble base like triethylamine (Et₃N) can be beneficial.

  • Solvent Choice: The solvent must be able to dissolve the reactants to a reasonable extent. Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally preferred for SN2 reactions as they solvate the cation of the base while leaving the anion (the active base) more reactive. If solubility is an issue, DMF is a stronger solvent than ACN.

  • Purity of Reactants: Ensure your morpholine and 1-(2-bromoethyl)-4-nitrobenzene are of high purity. Impurities can inhibit the reaction. Morpholine, in particular, can absorb water and carbon dioxide from the air, which can interfere with the reaction.

Troubleshooting Workflow:

Incomplete_Reaction_Troubleshooting Start Incomplete Reaction Check_Temp Is the reaction heated? Start->Check_Temp Increase_Temp Increase temperature (e.g., to 60-80°C) Check_Temp->Increase_Temp No Check_Base Evaluate the base Check_Temp->Check_Base Yes Increase_Temp->Check_Base Change_Base Switch to a stronger or more soluble base (e.g., Et3N, Cs2CO3) Check_Base->Change_Base Weak/Insoluble Check_Solvent Assess solvent Check_Base->Check_Solvent Strong/Soluble Change_Base->Check_Solvent Change_Solvent Change to a more polar aprotic solvent (e.g., from ACN to DMF) Check_Solvent->Change_Solvent Poor Solubility Check_Purity Verify reactant purity Check_Solvent->Check_Purity Good Solubility Change_Solvent->Check_Purity Purify_Reactants Purify/distill starting materials Check_Purity->Purify_Reactants Impurities Present End Reaction Complete Check_Purity->End High Purity Purify_Reactants->End

Caption: A logical workflow for troubleshooting an incomplete N-alkylation reaction.

FAQ 2: My TLC plate shows multiple spots, and the yield of the desired product is low. What are the likely side reactions and how can I minimize them?

Answer:

The formation of byproducts is a common cause of low yields. In this synthesis, the two most probable side reactions are over-alkylation and elimination.

  • Over-alkylation (Quaternization): The product, this compound, is a tertiary amine, which is nucleophilic and can react with another molecule of 1-(2-bromoethyl)-4-nitrobenzene to form a quaternary ammonium salt. This is more likely to occur if an excess of the alkylating agent is used or at higher reaction temperatures.

    • Solution: Use a slight excess of morpholine (e.g., 1.1 to 1.5 equivalents) relative to 1-(2-bromoethyl)-4-nitrobenzene. This ensures that the electrophile is the limiting reagent, minimizing the chance of the product reacting further. Avoid a large excess of the alkylating agent.

  • Elimination (E2 Reaction): The base can also act as a base to abstract a proton from the carbon adjacent to the bromine-bearing carbon of 1-(2-bromoethyl)-4-nitrobenzene, leading to the formation of 4-nitrostyrene. This is more prevalent with sterically hindered or strong bases and at higher temperatures.

    • Solution: Use a non-nucleophilic, moderately strong base like potassium carbonate or triethylamine. Avoid very strong bases like alkali metal hydroxides or alkoxides if elimination is a significant issue. Running the reaction at the lowest temperature that allows for a reasonable reaction rate will also favor substitution over elimination.

Table 1: Optimizing Reaction Conditions to Minimize Side Reactions

ParameterTo Minimize Over-alkylationTo Minimize Elimination
Stoichiometry Use a slight excess of morpholine (1.1-1.5 eq.)Use a non-hindered base
Base Use a moderate strength baseUse a moderate strength, non-nucleophilic base (e.g., K₂CO₃, Et₃N)
Temperature Maintain the lowest effective temperatureMaintain the lowest effective temperature
Concentration Higher concentrations can favor the bimolecular desired reactionLower concentrations may favor elimination in some cases
FAQ 3: I'm having difficulty purifying the product. What are the best practices for work-up and purification?

Answer:

Purification can be challenging due to the presence of unreacted starting materials and byproducts with similar polarities to the product.

  • Work-up:

    • After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

    • If you used a solid base like K₂CO₃, filter it off.

    • If your solvent is ACN or DMF, it's often best to remove it under reduced pressure.

    • The residue can then be taken up in a suitable organic solvent like ethyl acetate or dichloromethane and washed with water to remove any remaining inorganic salts and excess morpholine. A wash with a dilute brine solution can help to break up any emulsions.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification Techniques:

    • Recrystallization: This is often the most effective method for purifying solid products. The choice of solvent is crucial. You are looking for a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.

      • Recommended Solvents to Screen: Ethanol, isopropanol, ethyl acetate/hexane mixtures, or acetone/water mixtures.[2][3]

    • Column Chromatography: If recrystallization is ineffective, column chromatography is the next step.

      • Stationary Phase: Standard silica gel is often used.

      • Mobile Phase: A good starting point for the eluent is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. You can determine the optimal ratio using TLC.

      • Tailing: Being a basic compound, your product may "tail" on the acidic silica gel. To prevent this, you can add a small amount of triethylamine (e.g., 0.5-1%) to your eluent system.

FAQ 4: How do I effectively monitor the reaction progress using Thin Layer Chromatography (TLC)?

Answer:

TLC is an indispensable tool for monitoring the progress of your reaction.

  • Eluent System: A good starting eluent system for this reaction is a mixture of hexanes and ethyl acetate. A ratio of 7:3 or 8:2 (hexanes:ethyl acetate) is a reasonable starting point. You may need to adjust the polarity to achieve good separation of your starting materials and product.

  • Spotting: On your TLC plate, spot the following:

    • A sample of your starting material, 1-(2-bromoethyl)-4-nitrobenzene.

    • A co-spot of the starting material and the reaction mixture.

    • A spot of the reaction mixture.

  • Visualization:

    • UV Light: The 4-nitrophenyl group in both the starting material and the product is a strong chromophore, so the spots should be clearly visible under a UV lamp (254 nm).

    • Staining: If the spots are faint, you can use a potassium permanganate (KMnO₄) stain. The morpholine moiety and the product will likely stain, while the starting halide may be less reactive.

By comparing the spots, you can track the disappearance of the starting material and the appearance of the product. The reaction is complete when the starting material spot is no longer visible.

Experimental Protocol: A Representative Synthesis

This protocol is a generalized procedure based on common practices for N-alkylation reactions. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • Morpholine

  • 1-(2-bromoethyl)-4-nitrobenzene

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2-bromoethyl)-4-nitrobenzene (1.0 eq.).

  • Dissolve the starting material in anhydrous acetonitrile (approximately 5-10 mL per gram of starting material).

  • Add potassium carbonate (2.0-3.0 eq.) to the solution.

  • Add morpholine (1.2-1.5 eq.) to the stirring suspension.

  • Heat the reaction mixture to 60-80°C and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes).

References

  • Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • World Journal of Pharmaceutical Sciences. A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. Available at: [Link]

  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available at: [Link]

  • Quickcompany. "A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone". Available at: [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Available at: [Link]

  • Google Patents. US7598378B2 - Method for the production of 4-(4-aminophenyl)-3-morpholinone.
  • ResearchGate. (PDF) 4-(4-Nitrophenyl)morpholine. Available at: [Link]

  • SIELC Technologies. Separation of Morpholine, 4-(4-nitrophenyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

Sources

Troubleshooting low conversion in morpholine alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Lead Scientist: Dr. A. Vance | Topic: N-Alkylation Optimization[1]

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that "low conversion" is rarely a single failure point—it is a symptom of competing kinetic and thermodynamic factors. Morpholine (


) is a moderate nucleophile: it is sterically encumbered enough to be sluggish with secondary electrophiles, yet basic enough to form unreactive salts or quaternary byproducts if conditions are unchecked.[1]

This guide bypasses generic advice to address the mechanistic bottlenecks of Nucleophilic Substitution (


)  and Reductive Amination .

Module 1: Troubleshooting Nucleophilic Substitution ( )

Scenario: You are reacting Morpholine with an Alkyl Halide (R-X) and Base. Primary Failure Mode: Reaction stalls at 40-60% conversion, or produces quaternary ammonium salts.[1]

Diagnostic Q&A

Q: My reaction stalls at 50% conversion despite excess alkyl halide. Why? A: You likely have a Base Solubility Limit or Hydrohalic Salt Inhibition .[1] In non-polar or moderately polar solvents (DCM, Toluene, even MeCN), inorganic bases like


 form a "crust" of potassium halide on their surface, halting the reaction.[1] Furthermore, as morpholine reacts, it generates H-X, which protonates the remaining morpholine.[1] Morpholinium salts are non-nucleophilic.[1]
  • Fix: Switch to a homogeneous organic base (DIPEA/Hunig's base) to keep the nucleophile active, or use

    
     (higher solubility/reactivity) in DMF.
    

Q: I see a new spot on TLC that doesn't move (baseline). Is this my product? A: This is likely the Quaternary Ammonium Salt (Over-alkylation) . Morpholine is a secondary amine.[1] Once alkylated, the product is a tertiary amine, which is often more nucleophilic than the starting material due to inductive donation from the new alkyl group.[1] If you use >1.1 equivalents of Alkyl Halide, the product attacks the alkyl halide again.[1]

  • Fix: Control stoichiometry strictly (0.9 equiv Alkyl Halide to 1.0 Morpholine). Use a syringe pump for slow addition of the electrophile.

Q: My electrophile is a secondary alkyl bromide. The reaction is extremely slow. A: This is a Steric/Kinetic Mismatch . Morpholine's ring structure creates steric drag.[1] A secondary bromide adds F-strain (Front-strain).[1]

  • Fix: Add a catalytic amount of Sodium Iodide (NaI) (10-20 mol%). This generates the Alkyl Iodide in situ (Finkelstein reaction), which is a 100x faster leaving group.[1]

Logic Flow: Optimization

Use this decision tree to diagnose the specific bottleneck in your substitution reaction.

SN2_Troubleshooting Start Start: Low Conversion in SN2 CheckSM Check Electrophile Type Start->CheckSM Primary Primary Alkyl Halide CheckSM->Primary Linear Secondary Secondary/Bulky CheckSM->Secondary Branched CheckBase Check Base Solubility Primary->CheckBase Soln2 Add NaI (10 mol%) (Finkelstein Cond.) Secondary->Soln2 Leaving Group Limit Inorganic Using K2CO3/Na2CO3? CheckBase->Inorganic Heterogeneous CheckProd Is Product Over-alkylating? CheckBase->CheckProd Base OK Soln1 Add 18-Crown-6 or Switch to Cs2CO3 Inorganic->Soln1 Phase Transfer Issue Soln3 Switch Solvent to DMF or use DIPEA Inorganic->Soln3 Solubility Issue YesQuat Yes (Baseline Spot) CheckProd->YesQuat Soln4 Reduce R-X to 0.9 eq Slow Addition YesQuat->Soln4

Figure 1: Decision logic for diagnosing kinetic stalls versus thermodynamic sinks in nucleophilic substitution.

Module 2: Troubleshooting Reductive Amination

Scenario: You are reacting Morpholine with a Ketone/Aldehyde + Reducing Agent. Primary Failure Mode: No reaction (Ketone recovery) or Alcohol formation (Direct reduction of ketone).

Diagnostic Q&A

Q: I am using


, but I'm mostly getting the alcohol (reduced ketone), not the amine. 
A: 

is too strong and non-selective.[1] It reduces the ketone faster than the morpholine can form the iminium ion.
  • Fix: Switch to Sodium Triacetoxyborohydride (

    
    ) . It is less basic and electronically tuned to reduce iminium ions selectively, leaving the ketone alone [1].[1]
    

Q: I switched to


, but the reaction is still stuck. 
A:  You likely have a pH Mismatch  or Wet Solvents .
Imine formation requires acid catalysis to protonate the carbonyl oxygen, but too much acid protonates the morpholine (killing the nucleophile).[1]
  • Fix: Add Acetic Acid (AcOH) . For ketones, use 1-2 equivalents of AcOH.[1][2] This buffers the system and catalyzes the dehydration step. Also, ensure 1,2-Dichloroethane (DCE) or THF is dry; water hydrolyzes the iminium intermediate back to the starting materials.[1]

Q: My ketone is sterically hindered (e.g., Acetophenone derivative). A: Direct reductive amination may fail because the equilibrium constant for iminium formation is too low (


).
  • Fix: Use a Stepwise Protocol . Reflux Morpholine + Ketone +

    
     (Titanium Isopropoxide) neat or in Toluene to force imine formation, then add the reducing agent (
    
    
    
    or
    
    
    ) in a second step.
Experimental Protocol: The "Abdel-Magid" Standard

This is the gold-standard method for morpholine reductive amination, adapted from J. Org.[1] Chem. 1996 [1].[1][2][3][4][5]

  • Preparation: In a dry flask under

    
    , dissolve Ketone  (1.0 mmol) and Morpholine  (1.1 - 1.2 mmol) in DCE  (1,2-Dichloroethane) or THF  (3-5 mL).
    
  • Catalyst: Add Acetic Acid (1.0 mmol, 1 equiv) if reacting a ketone. (Usually omitted for reactive aldehydes).[1][5]

  • Reduction: Add

    
      (1.4 - 1.5 mmol) as a solid in one portion.
    
  • Time: Stir at Room Temperature for 2-4 hours.

  • Quench: Add saturated aqueous

    
    . Extract with DCM.[1][6]
    
  • Purification: If excess morpholine remains, wash the organic layer with dilute citric acid (pH 4-5) to selectively remove the morpholine (which is more basic than the alkylated aniline product, if applicable) or rely on chromatography.[1]

Logic Flow: Reductive Amination Cycle

Reductive_Amination Start Start: Ketone + Morpholine Step1 Imine/Iminium Formation Start->Step1 Fail1 Failure: Equilibrium favors Ketone Step1->Fail1 Wet/Steric Step2 Reduction Step Step1->Step2 Intermediate Formed Fix1 Add AcOH (Catalyst) Add Mol. Sieves (Remove Water) Fail1->Fix1 FixTi Use Ti(OiPr)4 (Force Dehydration) Fail1->FixTi Stubborn Ketones Fix1->Step1 FixTi->Step2 Stepwise Fail2 Failure: Alcohol Formation Step2->Fail2 Using NaBH4 Success Product: N-Alkyl Morpholine Step2->Success FixSelect Switch to NaBH(OAc)3 (Selective for Iminium) Fail2->FixSelect FixSelect->Success

Figure 2: Optimization loop for reductive amination, highlighting the critical choice of reducing agent.

Module 3: Critical Data for Experimental Design

Solvent & Base Selection Matrix ( )

Use this table to select the correct system based on your electrophile's reactivity.

Substrate ReactivityRecommended SolventRecommended BaseRationale
High (Primary Bromide/Iodide)MeCN (Acetonitrile)

or

Standard conditions.[1] MeCN is polar enough to solubilize intermediates but easy to remove.[1]
Moderate (Primary Chloride)DMF or DMAc

+ TBAI
DMF increases nucleophilicity of morpholine. TBAI (Tetrabutylammonium iodide) acts as a phase transfer catalyst.[1]
Low (Secondary Halide)DMF (Dry, 60-80°C)DIPEA (Hunig's Base)Homogeneous base prevents surface passivation.[1] Heat is required to overcome steric barrier.[1]
Water Sensitive THF or DCMDIPEAOrganic bases are soluble in non-polar solvents, allowing anhydrous conditions.[1]
Quaternary Salt Removal

If you accidentally over-alkylate, the product mixture contains your Tertiary Amine (Product) and Quaternary Ammonium Salt (Impurity).[1]

  • Separation: The Quaternary salt is highly soluble in water but insoluble in non-polar organics (Ether/Hexane).

  • Protocol: Dissolve crude mixture in

    
     or EtOAc. Wash with water.[1] The Product stays in the organic layer; the Quat salt goes into the water.
    

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][4][5][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5][6][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][5][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][3]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • BenchChem Technical Support.[1][6] (2025).[1][6][9][10][11][12] Optimizing reaction conditions for the synthesis of morpholine derivatives.

  • Ortiz, K. G., et al. (2024).[1][13] Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[14] Journal of the American Chemical Society, 146, 29847-29856.[1][13]

Sources

Minimizing side products in 4-nitrophenethyl bromide and morpholine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Coupling of 4-Nitrophenethyl Bromide & Morpholine

Ticket ID: #NPB-MOR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Reaction Overview

You are attempting a nucleophilic substitution (


) to synthesize 4-(4-nitrophenethyl)morpholine . While this reaction appears straightforward, the specific substrate (4-nitrophenethyl bromide) presents a high risk of E2 elimination , leading to the formation of the styrenic side product, 4-nitrostyrene .

This guide prioritizes the suppression of this elimination pathway while ensuring complete conversion.

The Core Challenge: vs. E2 Competition

The 4-nitro group on the benzene ring is a strong electron-withdrawing group (EWG). This creates two competing effects:

  • Desired (

    
    ):  It makes the 
    
    
    
    -carbon more electrophilic, aiding substitution.[1]
  • Undesired (E2): It significantly increases the acidity of the benzylic (

    
    ) protons.[1] A base can easily abstract these protons, causing the expulsion of bromide and the formation of a conjugated styrene system.
    

Diagnostic Troubleshooting (Symptom-Based)

Use this section to identify your specific failure mode based on analytical data (LCMS/NMR).

Symptom A: High levels of alkene (4-nitrostyrene) observed.[1]
  • Observation: LCMS shows mass [M-HBr], or

    
    H NMR shows vinylic protons (doublets around 5.5–6.8 ppm).[1]
    
  • Root Cause: Reaction temperature is too high or the base is too strong (

    
     mismatch).[1] The activation energy for Elimination (E2) is generally higher than Substitution (
    
    
    
    ); therefore, heat favors the impurity.
  • Corrective Action:

    • Lower Temperature: Reduce reaction temperature to 40–50°C.

    • Switch Base: If using KOH, NaOH, or TEA, switch to Potassium Carbonate (

      
      )  or use excess Morpholine  (3.0 eq) as the acid scavenger.[1]
      
    • Solvent Change: Avoid ethanol (solvolysis risk). Use Acetonitrile (MeCN) or Toluene .[1]

Symptom B: Low conversion / Starting material remains.[1]
  • Observation: Reaction stalls after 24 hours.

  • Root Cause: The bromide is a moderate leaving group.[1] At lower temperatures (required to stop elimination), the

    
     rate is too slow.
    
  • Corrective Action (The Finkelstein Modification):

    • Add 10–20 mol% Potassium Iodide (KI) .[1]

    • Mechanism:[1][2][3][4][5] KI reacts with the alkyl bromide in situ to form the alkyl iodide. Iodide is a far superior leaving group, accelerating the

      
       reaction rate without requiring higher temperatures that trigger elimination [1].
      
Symptom C: Formation of Quaternary Ammonium Salt.[1]
  • Observation: Product precipitates or "oils out"; mass spec shows [M + Alkyl chain].

  • Root Cause: The product (a tertiary amine) is competing with morpholine as a nucleophile.[1]

  • Corrective Action:

    • Ensure Morpholine is in excess (2.0–2.5 eq) .[1] This statistically favors the attack of the secondary amine over the tertiary amine product.

Optimized Protocol (The "Gold Standard")

This protocol balances kinetics to favor substitution over elimination.[1]

ParameterRecommendationRationale
Stoichiometry 1.0 eq Bromide : 2.5 eq MorpholineExcess morpholine acts as both nucleophile and base, preventing poly-alkylation.[1]
Solvent Acetonitrile (MeCN) (10 vol)Polar aprotic solvent enhances nucleophilicity of the amine while stabilizing the transition state [2].
Catalyst Potassium Iodide (KI) (0.1 eq)Converts R-Br

R-I in situ (Finkelstein), accelerating

at mild temps.[1]
Base

(1.5 eq) or None
If using excess morpholine, external base is optional but

helps scavenge HBr.[1]
Temperature 50°C"Sweet spot" temp. >65°C risks rapid elimination to styrene.[1]
Step-by-Step Procedure
  • Charge a reaction vessel with 4-nitrophenethyl bromide (1.0 eq) and Potassium Iodide (0.1 eq).

  • Dissolve in anhydrous Acetonitrile (0.2 M concentration relative to bromide).

  • Add Morpholine (2.5 eq) dropwise over 10 minutes at room temperature.

    • Note: If using

      
      , add it before the morpholine.
      
  • Heat the mixture to 50°C and stir for 12–16 hours.

  • Monitor via TLC or HPLC. Look for the disappearance of the bromide.

  • Workup:

    • Cool to RT.

    • Dilute with Ethyl Acetate.[1][5]

    • Wash with water (

      
      ) to remove excess morpholine and morpholine hydrobromide salts.[1]
      
    • Dry organic layer over

      
       and concentrate.[1][5]
      

Visualizing the Chemistry

Figure 1: Mechanistic Pathways (Competition)

This diagram illustrates the bifurcation between the desired substitution and the parasitic elimination pathway.

ReactionPathways SM 4-Nitrophenethyl Bromide (Reactant) Inter 4-Nitrophenethyl IODIDE (Reactive Intermediate) SM->Inter Halide Exchange (Fast) TS_E2 TS: Elimination (E2) Favored by: Heat, Strong Base SM->TS_E2 + Base/Heat KI KI Catalyst (Finkelstein) TS_SN2 TS: Substitution (SN2) Favored by: Low Temp, Polar Aprotic Inter->TS_SN2 + Morpholine Prod Target Product (Tertiary Amine) TS_SN2->Prod Major Pathway Side Side Product (4-Nitrostyrene) TS_E2->Side Minor Pathway

Caption: The Finkelstein modification (Yellow) routes the reactant through a more reactive iodide intermediate, allowing the


 pathway (Green) to proceed at temperatures where Elimination (Red) is kinetically disfavored.
Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve impurity issues.

Troubleshooting Start Analyze Crude Mixture (LCMS / NMR) CheckStyrene Is 4-Nitrostyrene present? (Alkene signals) Start->CheckStyrene YesStyrene Reduce Temp (-10°C) Change Base to K2CO3 CheckStyrene->YesStyrene Yes NoStyrene Is Conversion < 90%? CheckStyrene->NoStyrene No YesLowConv Add 10 mol% KI Extend Reaction Time NoStyrene->YesLowConv Yes NoLowConv Check for Bis-Alkylation (Quaternary Salt) NoStyrene->NoLowConv No YesBis Increase Morpholine eq. (Dilute Reaction) NoLowConv->YesBis Yes Success Proceed to Workup (Acid/Base Extraction) NoLowConv->Success No

Caption: Logical workflow for diagnosing reaction failures based on crude product analysis.

Frequently Asked Questions (FAQ)

Q1: Can I use DMF instead of Acetonitrile? A: Yes, DMF promotes


 reactions well due to its high dielectric constant.[1] However, DMF has a higher boiling point and is harder to remove during workup.[1] Acetonitrile is preferred for ease of handling.[1] If you must use DMF, ensure the temperature does not exceed 60°C, as DMF can decompose to form dimethylamine impurities at high heat [2].

Q2: Why not use a stronger base like NaOH to speed up the reaction? A: Strong bases drastically increase the rate of deprotonation at the


-carbon. Given the acidity imparted by the 4-nitro group, NaOH would shift the major product to 4-nitrostyrene almost exclusively. Weak inorganic bases (

) or the amine itself are safer choices [3].[1]

Q3: My product is colored red/brown. Is it decomposed? A: Nitro-aromatics often darken due to trace oxidation or charge-transfer complexes.[1] This does not necessarily indicate decomposition.[1] Perform a carbon treatment (activated charcoal) during recrystallization or workup to remove color bodies.[1]

References

  • Finkelstein Reaction & Catalysis: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed.[1] Wiley-Interscience.[1] (Discussion on Halide Exchange and Nucleophilicity).

  • Solvent Effects in Substitution: Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][6]

  • Elimination vs. Substitution: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1] Oxford University Press.[1] (Chapter: Nucleophilic Substitution vs. Elimination).[1]

  • Phenethyl Bromide Reactivity:Journal of the American Chemical Society. "Kinetics of the Reaction of 2-Phenylethyl Bromide with Nucleophiles.

Sources

Technical Support Center: Purification of 4-[2-(4-Nitrophenyl)ethyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Morpholine from Crude Reaction Mixtures

Introduction: The Separation Challenge

User Context: You have synthesized 4-[2-(4-Nitrophenyl)ethyl]morpholine (typically via the alkylation of morpholine with 4-nitrophenethyl bromide or a similar electrophile). Your crude mixture contains residual morpholine, which acts as a catalyst poison in subsequent steps or interferes with biological assays.[1][2]

The Chemical Logic: The separation relies on exploiting the distinct physicochemical differences between the impurity and the target:

  • Basicity & Nucleophilicity: Morpholine is a secondary amine (2°); your product is a tertiary amine (3°).[2]

  • Lipophilicity (LogP): Morpholine is highly hydrophilic (LogP -0.86); your product is lipophilic (LogP > 2.5).[2]

  • Volatility: Morpholine boils at ~129°C; your product has a significantly higher boiling point (>250°C estimated).[1][2]

Module 1: Aqueous Workup Optimization (The Primary Defense)

When to use: As the first step for all crude mixtures.[2] Mechanism: Exploits the massive LogP difference. Morpholine prefers the aqueous phase; the nitrophenyl product prefers the organic phase.

Protocol: The "Partition" Wash

Do not rely on a single water wash.[2] Morpholine is miscible with water, but equilibrium requires multiple stages.[1][2]

  • Dissolution: Dissolve the crude residue in a hydrophobic solvent. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are recommended.[2]

    • Expert Tip: Avoid ether if possible; morpholine is highly soluble in ether.[2] DCM is superior for excluding polar amines.[1][2]

  • The Wash Cycle:

    • Wash 1: Water (1:1 volume ratio).[2][3] Shake vigorously for 2 minutes.

    • Wash 2: Water (1:1 volume ratio).[2][3]

    • Wash 3: Saturated Brine (NaCl).[2]

      • Why Brine? It increases the ionic strength of the aqueous layer, "salting out" your organic product while retaining the highly polar morpholine.

  • Drying: Dry organic layer over anhydrous

    
    .
    

Data: Theoretical Partitioning

ComponentLogP (Approx)Water SolubilityBehavior in DCM/Water
Morpholine -0.86MisciblePartitions >95% into Water
Target Product ~2.5 - 3.0LowPartitions >99% into DCM

Module 2: Chemical Scavenging (The Precision Tool)

When to use: When trace morpholine (<5%) persists after washing, or if the product is an oil that traps amine impurities.[1][2] Mechanism: Chemoselective derivatization.[1][2] We convert the secondary amine (morpholine) into a highly polar, water-soluble amide using an anhydride.[1] The tertiary amine product cannot react.[2]

Protocol: Succinic Anhydride Scavenging

This is the "Gold Standard" for purifying tertiary amines without chromatography.[2]

  • Quantify Impurity: Estimate the mole % of remaining morpholine via

    
    H NMR.
    
  • Add Scavenger: To the organic solution of your crude, add Succinic Anhydride (1.5 equivalents relative to the morpholine impurity, not the product).[2]

  • Reaction: Stir at room temperature for 1–2 hours.

    • Reaction: Morpholine + Succinic Anhydride

      
       Morpholino-succinamic acid (Half-acid amide).[2]
      
  • The Extraction (The Trick):

    • Wash the organic mixture with 10% aqueous Sodium Bicarbonate (

      
      ) .[2]
      
    • Causality: The succinamic acid derivative has a free carboxylic acid.[2] The base converts it to a carboxylate salt, forcing it into the aqueous layer. Your target product remains in the organic layer.[2]

Visualizing the Scavenging Logic

ScavengingWorkflow Start Crude Mixture (Product + Morpholine) AddScavenger Add Succinic Anhydride (Reacts only with 2° Amine) Start->AddScavenger Reaction Formation of Morpholino-Succinamic Acid AddScavenger->Reaction Stir 1-2h Wash Wash with aq. NaHCO3 Reaction->Wash PhaseAq Aqueous Phase (Contains Scavenged Impurity as Carboxylate Salt) Wash->PhaseAq Extracts Impurity PhaseOrg Organic Phase (Pure Target Product) Wash->PhaseOrg Retains Product

Caption: Chemoselective removal of secondary amines using succinic anhydride derivatization.

Module 3: Physical Separation (Distillation)

When to use: If the reaction was run in neat morpholine or a large excess (>50%) remains.[2] Mechanism: Boiling point differential.[1][2]

Protocol: Vacuum Stripping[2]
  • Equipment: Rotary evaporator with a high-vacuum pump (not a water aspirator) or a Kugelrohr apparatus.

  • Conditions:

    • Morpholine BP: 129°C at 760 mmHg.[1][2][4]

    • At 10 mmHg, Morpholine BP drops to ~25°C.[1][2][5]

    • Set Bath: 50–60°C.[1][2]

    • Vacuum: <10 mbar.[1][2]

  • Azeotropes: Morpholine does not form an azeotrope with water, but it is steam volatile.[1][2][4] Adding small amounts of toluene and stripping can help "carry" the morpholine over (co-distillation).

Troubleshooting FAQ

Q1: I tried the water wash, but I got a terrible emulsion. What now? A: Morpholine acts as a surfactant in some biphasic systems.[2]

  • Immediate Fix: Add solid NaCl to saturation to break the emulsion.[2]

  • Alternative: Filter the emulsion through a pad of Celite.[2]

  • Prevention:[2] Use DCM instead of Ethyl Acetate; the larger density difference helps separation.[2]

Q2: Can I use Acetic Anhydride instead of Succinic Anhydride? A: Yes, but it is less efficient.[1][2]

  • The Risk: Acetic anhydride forms N-acetylmorpholine.[1][2] This is a neutral amide, not an acid.[1][2] It is water-soluble, but less so than the succinamic acid salt.[1][2] It might partition back into your organic layer.[1][2] If you use acetic anhydride, you must wash with dilute HCl afterwards to ensure the amide stays in the aqueous phase (or rely on its natural water solubility), but acid washing risks protonating your product.[1] Stick to Succinic Anhydride.

Q3: My product is an oil. How do I remove the last traces of solvent/morpholine? A: If the product is an oil, morpholine can get trapped in the viscous matrix.

  • Technique: Dissolve the oil in a small amount of methanol, then evaporate again.[1] This helps disrupt the inclusion.[2]

  • High Vac: Keep on high vacuum (0.1 mmHg) overnight at 40°C.[2]

Decision Matrix: Choosing Your Method

DecisionTree Start Analyze Crude (1H NMR) Level Morpholine Content? Start->Level High > 10% (Bulk) Level->High Med 1 - 10% Level->Med Low < 1% (Trace) Level->Low ActionDistill Vacuum Distillation (Module 3) High->ActionDistill ActionWash DCM/Water Wash (Module 1) Med->ActionWash ActionScavenge Succinic Anhydride (Module 2) Low->ActionScavenge ActionDistill->ActionWash If residue remains ActionWash->ActionScavenge If purity < 98%

Caption: Logic flow for selecting the appropriate purification strategy based on impurity load.

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for amine purification via derivatization).

Sources

Technical Support Center: Synthesis of 4-[2-(4-Nitrophenyl)ethyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 4-[2-(4-Nitrophenyl)ethyl]morpholine (CAS: 210158-20-6), users frequently report the formation of a "dimer" or high-molecular-weight impurity. From a mechanistic standpoint, this is rarely a true molecular dimer of the product. Instead, it is most commonly the Quaternary Ammonium Salt (Bis-alkylation) formed during nucleophilic substitution, or Styrene Oligomers if utilizing the Michael addition route.

This guide deconstructs these failure modes, providing self-validating protocols to ensure chemoselectivity.

Part 1: Mechanistic Analysis of "Dimerization"

To troubleshoot effectively, we must first define the enemy. In this synthesis, "dimerization" refers to two distinct side-reactions depending on your synthetic route.

Scenario A: The Alkylation Route (Standard)

Reagents: 1-(2-bromoethyl)-4-nitrobenzene + Morpholine. The "Dimer":


-bis(4-nitrophenethyl)morpholinium bromide.
Mechanism:  The target product is a tertiary amine, which remains nucleophilic.[1] If the local concentration of the alkyl halide is high, the product attacks a second equivalent of the starting material, forming a quaternary salt that appears as a "dimer" of the alkyl chain on the morpholine core.
Scenario B: The Michael Addition Route

Reagents: 4-Nitrostyrene + Morpholine. The "Dimer": 1,3-bis(4-nitrophenyl)cyclobutane derivatives (Styrene dimerization). Mechanism: 4-Nitrostyrene is electron-deficient and prone to radical-induced polymerization or [2+2] cycloaddition if the reaction temperature is uncontrolled or if the amine addition is sluggish.

Part 2: Visualizing the Reaction Pathways

The following diagram illustrates the kinetic competition between the desired pathway and the impurity-generating pathways.

ReactionPathways cluster_0 Critical Control Point Start Start: 1-(2-bromoethyl)-4-nitrobenzene Target Target Product: This compound (Tertiary Amine) Start->Target + Morpholine (k1) Primary Pathway Styrene Side Product: 4-Nitrostyrene (Elimination) Start->Styrene - HBr (Elimination) High Temp / Strong Base Morpholine Morpholine (Nucleophile) QuatSalt IMPURITY (The 'Dimer'): Quaternary Ammonium Salt (Over-Alkylation) Target->QuatSalt + Start (k2) If Morpholine is limiting

Caption: Figure 1. Kinetic competition between product formation (k1) and quaternization (k2). The "Dimer" (Quat Salt) forms when the target product competes with morpholine for the alkylating agent.

Part 3: Optimized Experimental Protocols

Protocol A: The "Self-Validating" Alkylation Method

Recommended for robust scale-up.

Principle: This protocol utilizes the "Dilution & Excess" principle. By maintaining a high molar ratio of morpholine to alkyl halide, we statistically favor the attack of the secondary amine (morpholine) over the tertiary amine (product).

Materials:

  • 1-(2-bromoethyl)-4-nitrobenzene (1.0 eq)

  • Morpholine (3.0 – 5.0 eq) [Acts as reactant and base]

  • Solvent: Acetonitrile (ACN) or Toluene.

  • Catalyst: Potassium Iodide (0.1 eq) [Optional, Finkelstein exchange to increase rate].

Step-by-Step:

  • Charge the reactor with Morpholine (5.0 eq) and Acetonitrile (10 volumes).

  • Heat the solution to 60°C.

  • Dissolve 1-(2-bromoethyl)-4-nitrobenzene in Acetonitrile (5 volumes).

  • Slow Addition: Add the bromide solution to the morpholine solution dropwise over 60 minutes.

    • Why? This ensures the concentration of the alkylating agent is always low relative to the morpholine, suppressing

      
       (quaternization).
      
  • Monitor: Check TLC/HPLC. The reaction should be complete within 2-4 hours.

  • Workup: Evaporate solvent. Partition between Ethyl Acetate and Water. The excess morpholine will wash into the aqueous phase (or can be distilled off if toluene is used).

Protocol B: The Michael Addition Method

Recommended if avoiding alkyl halides.

Materials:

  • 4-Nitrostyrene (1.0 eq)

  • Morpholine (1.2 eq)[2]

  • Solvent: Methanol or Ethanol (Protic solvents accelerate this specific Michael addition).

Step-by-Step:

  • Dissolve Morpholine (1.2 eq) in Methanol at 0°C.

  • Add 4-Nitrostyrene slowly.

    • Critical: Do not add morpholine to neat styrene; the exotherm can trigger polymerization.

  • Stir at Room Temperature (20-25°C). Do NOT reflux.

    • Why? High heat promotes styrene dimerization/polymerization.

  • Validation: If a solid precipitates, it may be the polymer. The product should remain soluble in MeOH.

Part 4: Troubleshooting & FAQs

Q1: I see a spot on TLC that stays at the baseline. Is this the dimer?

Diagnosis: Yes, this is likely the Quaternary Ammonium Salt . Cause: Insufficient equivalents of morpholine or "Reverse Addition" (adding morpholine to the bromide). Fix:

  • Increase Morpholine to 5.0 equivalents.

  • Ensure you are adding the halide to the amine, not vice versa.

  • Rescue: You cannot revert the salt easily. Recrystallize the crude mixture from non-polar solvents (Hexane/Ether); the salt will remain undissolved while the product dissolves.

Q2: I observe a vinyl impurity (4-nitrostyrene) in my alkylation reaction.

Diagnosis: Elimination (


) is competing with Substitution (

). Cause: Reaction temperature is too high, or the base is too strong/bulky. Fix:
  • Lower the reaction temperature to 50-60°C.

  • Avoid strong inorganic bases (like KOH/NaOH) if possible; use excess morpholine as the base.

  • If using an inorganic base, switch to

    
     (milder).
    
Q3: How do I remove the "dimer" if it has already formed?

Technical Guidance: The "dimer" (Quat salt) is highly polar and ionic. The product is a lipophilic tertiary amine.

  • Acid/Base Extraction:

    • Dissolve crude in dilute HCl (Product and Morpholine go into water; neutral impurities stay in organic).

    • Note: The Quat salt is also water-soluble, so this doesn't separate them yet.

  • The "Salt Wash":

    • Dissolve the crude reaction mixture in a non-polar solvent (Toluene or Diethyl Ether).

    • The Quaternary Ammonium Salt is generally insoluble in ether/toluene and will precipitate out. Filter it off.

    • The filtrate contains your target product.

Data Summary: Solvent Effects on Impurity Profile[3][4]
SolventDielectric Constant

Rate
Quaternization RiskRecommendation
Acetonitrile High (Polar Aprotic)FastModeratePreferred (Cleanest profile)
Toluene Low (Non-polar)SlowLowGood for salt precipitation
Ethanol High (Protic)ModerateHighAvoid for alkylation (Solvolysis risk)
DMF Very HighVery FastHighRisk of over-reaction

Part 5: Troubleshooting Logic Tree

Use this flow to diagnose your specific issue.

Troubleshooting Problem Problem Observed ImpurityType Identify Impurity Problem->ImpurityType HighMW High MW / Polar Spot (Baseline on TLC) ImpurityType->HighMW High Polarity Vinyl Vinyl Proton NMR (5.0 - 6.0 ppm) ImpurityType->Vinyl Low Polarity Action1 Cause: Quaternization Fix: Increase Morpholine eq. Slow down addition. HighMW->Action1 Action2 Cause: Elimination Fix: Lower Temp. Switch to weaker base. Vinyl->Action2

Caption: Figure 2. Decision matrix for identifying and correcting side-reactions.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section: Alkylation of Amines).[2][3]

  • Salvatore, R. N., et al. (2002). Synthesis of secondary amines. Tetrahedron, 58(46), 9297-9365. (Review of N-alkylation methodologies and preventing over-alkylation).

  • BenchChem. (n.d.). This compound Structure and Properties. (Verification of target structure).

Sources

Validation & Comparative

Mass spectrometry (MS) fragmentation pattern of 4-(4-Nitrophenethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Fragmentation of 4-(4-Nitrophenethyl)morpholine

Executive Summary & Structural Context

4-(4-Nitrophenethyl)morpholine (CAS: 10389-51-2) is a critical synthetic intermediate, often monitored as a genotoxic impurity in the synthesis of oxazolidinone antibiotics (e.g., Linezolid). Its structure combines a basic morpholine ring, an ethyl linker, and a nitro-substituted aromatic ring.

Accurate detection requires mastering its fragmentation behavior, which is dominated by the competition between the charge-stabilizing morpholine nitrogen and the electron-withdrawing nitro group. This guide compares ionization modes and delineates the specific fragmentation pathways required for robust LC-MS/MS method development.

Physicochemical Profile:

  • Formula: C₁₂H₁₆N₂O₃

  • Monoisotopic Mass: 236.1161 Da

  • LogP: ~1.2 (Moderate lipophilicity)

  • pKa: ~7.2 (Morpholine nitrogen)

Comparative Ionization Performance: EI vs. ESI

The choice of ionization technique fundamentally alters the spectral "fingerprint."[1] The table below compares the performance of Electron Ionization (EI) and Electrospray Ionization (ESI) for this specific analyte.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI+)
Energy Regime Hard (70 eV)Soft (Thermal/Electric Field)
Dominant Ion m/z 100 (Base Peak)m/z 237 [M+H]⁺ (Parent)
Molecular Ion m/z 236 (M⁺•), often weak (<10%)m/z 237 (Strong, often 100%)
Key Fragments m/z 100, 114, 136, 86Requires CID (Collision Induced Dissociation)
Application GC-MS (Impurity profiling, library matching)LC-MS/MS (Trace quantification in biological matrices)
Limit of Detection Low ng/mL rangeLow pg/mL range (High sensitivity)

Expert Insight: For trace impurity analysis in drug substances, ESI+ in MRM mode is the superior choice due to the basicity of the morpholine nitrogen, which protonates readily ([M+H]⁺ m/z 237). EI is reserved for structural confirmation against NIST libraries.

Fragmentation Pathways & Mechanism

The fragmentation of 4-(4-Nitrophenethyl)morpholine under Collision Induced Dissociation (CID) follows three distinct pathways driven by charge localization on the morpholine nitrogen.

Pathway A: Alpha-Cleavage (The Dominant Channel)

The most abundant product ion arises from cleavage alpha to the morpholine nitrogen.

  • Mechanism: Inductive cleavage at the C-C bond of the ethyl linker.

  • Transition: m/z 237 → m/z 100

  • Structure: N-methylene-morpholinium cation (C₅H₁₀NO⁺).

  • Utility: This is the standard Quantifier ion for MRM methods.

Pathway B: Linker Cleavage (Beta-Cleavage)

Cleavage between the ethyl linker and the phenyl ring.

  • Transition: m/z 237 → m/z 114

  • Structure: N-ethyl-morpholinium cation.

  • Utility: Common Qualifier ion.

Pathway C: Nitro Group Loss

Characteristic of nitro-aromatics, though less intense in ESI than EI.

  • Transition: m/z 237 → m/z 191 (Loss of NO₂) or m/z 207 (Loss of NO).

  • Mechanism: Radical loss (uncommon in even-electron ESI) or rearrangement.

Visualization: Fragmentation Tree

FragmentationTree Parent Precursor Ion [M+H]+ m/z 237 Frag100 Quantifier Ion (N-methylene-morpholinium) m/z 100 Parent->Frag100 Alpha-Cleavage (Loss of Nitrotoluene) Frag114 Qualifier Ion 1 (N-ethyl-morpholinium) m/z 114 Parent->Frag114 Beta-Cleavage (Loss of Nitrophenyl) Frag136 Nitrobenzyl Cation m/z 136 Parent->Frag136 Charge Remote Fragmentation Frag86 Morpholine Ring m/z 86 Frag114->Frag86 Loss of C2H4

Figure 1: ESI+ Fragmentation Tree. The m/z 100 ion is the most stable and abundant fragment, making it the primary target for quantification.

Experimental Protocol: LC-MS/MS Optimization

To replicate these results, follow this self-validating protocol. This workflow assumes a Triple Quadrupole (QqQ) system.

Step 1: Source Optimization (Tune)
  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Infusion: 10 µL/min direct infusion of 1 µg/mL standard.

  • Polarity: Positive (ESI+).

  • Key Parameter: Adjust Declustering Potential (DP) to maximize m/z 237 without inducing in-source fragmentation (target ~60-80V).

Step 2: Collision Energy (CE) Ramping

Perform a "breakdown curve" experiment to find the optimal CE for the quantifier ion.

Transition (m/z)Proposed CE (V)Role
237.1 → 100.1 25 - 35 VQuantifier (Max Sensitivity)
237.1 → 114.1 20 - 30 VQualifier 1 (Structural Check)
237.1 → 150.0 40 - 50 VQualifier 2 (High Specificity)
Step 3: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Retention Time: Expect elution at ~2.5 - 3.0 min (moderate hydrophobicity).

Visualization: Method Development Workflow

MethodWorkflow Step1 1. Q1 Scan Identify Parent m/z 237 Step2 2. Product Scan (CE Ramp 10-60V) Step1->Step2 Step3 3. Select MRMs 237->100 (Quant) 237->114 (Qual) Step2->Step3 Step4 4. LC Optimization Ret. Time & Peak Shape Step3->Step4

Figure 2: Step-by-step workflow for establishing a validated LC-MS/MS method.

Troubleshooting & Validation

Common Artifacts:

  • Sodium Adducts: In dirty matrices, you may see m/z 259 ([M+Na]⁺). Increase source temperature or optimize declustering potential to reduce this.

  • Dimerization: At high concentrations (>10 µg/mL), a dimer peak at m/z 473 ([2M+H]⁺) may appear. Dilute the sample.

Internal Standard Strategy:

  • Recommendation: Use 4-(4-Nitrophenethyl)morpholine-d4 (deuterated on the morpholine ring).

  • Mass Shift: Parent m/z 241 → Fragment m/z 104.

  • Why: The d4-analog co-elutes perfectly but separates mass-spectrally, correcting for matrix effects.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Morpholine Derivatives. National Institute of Standards and Technology. [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of nitro-aromatic compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[2] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms).
  • PubChem Compound Summary. 4-(4-Nitrophenyl)morpholine derivatives.[3] National Center for Biotechnology Information. [Link]

Sources

FT-IR characteristic peaks of 4-[2-(4-Nitrophenyl)ethyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FT-IR Characteristic Peaks of 4-[2-(4-Nitrophenyl)ethyl]morpholine

A Comparative Analysis for Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic signature of this compound. In drug development and chemical synthesis, unambiguous structural confirmation is paramount. FT-IR spectroscopy serves as a rapid, reliable, and non-destructive first-pass technique for verifying the presence of key functional groups, thereby confirming the identity of a synthesized molecule.

This guide moves beyond a simple peak list. We will dissect the molecule's structure, predict its characteristic absorption bands based on established principles, and compare these predictions with the empirical spectra of its core structural motifs: the morpholine ring, the nitroaromatic system, and the ethyl linker. This comparative approach provides a robust framework for spectral interpretation, enabling researchers to confidently identify their target compound and differentiate it from potential precursors or side-products.

Understanding the Molecule: A Functional Group Breakdown

The structure of this compound combines three distinct chemical moieties, each with a unique vibrational signature in the infrared spectrum.

  • Morpholine Ring: A saturated heterocyclic amine containing C-H, C-N, and C-O single bonds. The tertiary amine and ether linkages are key identifiers.

  • p-Nitrophenyl Group: A para-disubstituted benzene ring featuring strong, characteristic absorptions from the aromatic C-H and C=C bonds, and most notably, the nitro (NO₂) group.

  • Ethyl Bridge: The -(CH₂)₂- linker connects the morpholine and nitrophenyl groups, primarily contributing to aliphatic C-H stretching and bending vibrations.

By understanding the expected absorptions for each part, we can build a composite, predicted spectrum for the entire molecule.

Predicted FT-IR Absorption Profile and Comparative Analysis

The power of FT-IR in structural elucidation lies in the correlation between specific bond vibrations and their absorption frequencies (wavenumbers).[1][2] The following table summarizes the predicted characteristic peaks for this compound and compares them with the known absorptions of its structural analogues.

Functional Group/Vibration Predicted Wavenumber (cm⁻¹) for Target Molecule Comparative Molecule & Its Characteristic Peaks (cm⁻¹) Significance and Interpretation
Aliphatic C-H Stretch 2950 - 2800 (multiple sharp peaks)Morpholine: ~2954, 2939, 2907, 2848, 2820[3]These strong peaks arise from the symmetric and asymmetric stretching of C-H bonds in the morpholine ring and the ethyl bridge. The presence of a tertiary amine often results in a distinct, sharp peak around 2800 cm⁻¹, known as a Bohlmann band, which is a useful diagnostic feature.
Aromatic C-H Stretch 3100 - 3000 (weak to medium)Nitrobenzene: ~3070[4]These absorptions, appearing at higher wavenumbers than their aliphatic counterparts, are characteristic of C-H bonds on the benzene ring.
Nitro Group (N=O) Asymmetric & Symmetric Stretch ~1520 (very strong) & ~1345 (strong)Nitrobenzene: ~1520 and ~1350[5][6]These are two of the most prominent and diagnostic peaks in the spectrum. The strong absorptions are due to the highly polar N=O bonds. Their presence is a primary confirmation of the nitrophenyl moiety.
Aromatic C=C Stretch ~1600, ~1585, ~1475 (medium to weak)Nitrobenzene / Phenethylamine: Multiple peaks in the 1600-1450 region[4][7]These bands, often appearing as a set of sharp absorptions, confirm the presence of the benzene ring.
C-O-C (Ether) Stretch ~1120 (strong)Morpholine: Strong absorption around 1115 cm⁻¹This strong, distinct peak is characteristic of the C-O-C asymmetric stretch within the morpholine ring's ether linkage. Its presence is a key indicator of the intact morpholine heterocycle.
C-N (Aliphatic Amine) Stretch ~1150 - 1050 (medium)4-Ethylmorpholine: Data suggests C-N stretches in this region[8]The stretching vibration of the tertiary C-N bonds in the morpholine ring. This peak may sometimes overlap with the stronger C-O-C ether stretch.
Aromatic C-H Out-of-Plane (OOP) Bend ~850 (strong)p-Disubstituted Benzenes: Typically 860-800[4]The position of this strong "oop" band is highly diagnostic of the substitution pattern on the benzene ring. A strong peak around 850 cm⁻¹ is a clear indicator of 1,4- or para-substitution.
CH₂ Bending (Scissoring) ~1465 - 1440 (medium)Morpholine & Phenethylamine: Peaks observed in this region[3][9]These vibrations originate from the CH₂ groups in both the morpholine ring and the ethyl linker.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol details the steps for obtaining an FT-IR spectrum using a modern spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for analyzing solid powder samples.

Objective: To obtain a clean, high-resolution FT-IR spectrum of solid this compound.

Materials:

  • FT-IR Spectrometer with ATR accessory (e.g., ZnSe or diamond crystal)

  • Sample of this compound (a few milligrams)

  • Spatula

  • Isopropyl alcohol or other suitable solvent for cleaning

  • Lint-free wipes (e.g., Kimwipes)

Methodology:

  • System Preparation:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference from water vapor and CO₂.

  • Background Spectrum Acquisition:

    • Causality: A background scan is critical to ratio against the sample scan, thereby removing instrument and environmental absorptions (H₂O, CO₂).

    • Carefully clean the ATR crystal surface with a lint-free wipe dampened with isopropyl alcohol. Allow it to fully evaporate.

    • Lower the ATR anvil to ensure no sample is present and initiate the "Collect Background" command in the instrument software. A typical background scan co-adds 16 or 32 scans for a good signal-to-noise ratio.

  • Sample Application:

    • Raise the ATR anvil.

    • Using a clean spatula, place a small amount of the solid this compound powder onto the center of the ATR crystal. Only a thin, even layer covering the crystal is needed.

    • Lower the anvil and apply consistent pressure using the built-in torque knob until the software indicates sufficient contact. Good crystal-sample contact is essential for a strong, high-quality signal.

  • Sample Spectrum Acquisition:

    • Initiate the "Collect Sample" command. The software will acquire the sample interferogram, perform a Fast Fourier Transform, and ratio it against the stored background spectrum to produce the final absorbance spectrum.

    • Use the same number of scans as the background for optimal noise cancellation.

  • Data Analysis and Cleaning:

    • After the scan is complete, raise the anvil and carefully clean the sample off the crystal and anvil tip using a solvent-dampened wipe.

    • Use the software's peak-picking tool to label the wavenumbers of the key absorption bands.

    • Compare the obtained peak positions with the predicted values in the table above to confirm the compound's identity.

Visualizing the Workflow

A clear experimental workflow ensures reproducibility and minimizes error.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean_Crystal 1. Clean ATR Crystal Collect_Background 2. Acquire Background Spectrum (No Sample) Clean_Crystal->Collect_Background Apply_Sample 3. Apply Solid Sample to Crystal Collect_Background->Apply_Sample Load Sample Apply_Pressure 4. Apply Pressure for Good Contact Apply_Sample->Apply_Pressure Collect_Sample 5. Acquire Sample Spectrum Apply_Pressure->Collect_Sample Process_Spectrum 6. Process Data (FFT & Ratioing) Collect_Sample->Process_Spectrum Analyze Data Peak_Pick 7. Identify Peak Wavenumbers Process_Spectrum->Peak_Pick Compare 8. Compare to Reference Data Peak_Pick->Compare

Caption: Experimental workflow for FT-IR analysis using an ATR accessory.

Conclusion

The FT-IR spectrum of this compound provides a unique chemical fingerprint defined by several key absorptions. The most diagnostic peaks are the very strong asymmetric and symmetric stretches of the nitro group (~1520 and ~1345 cm⁻¹), the strong C-O-C ether stretch of the morpholine ring (~1120 cm⁻¹), and the strong out-of-plane bending band indicating para-substitution on the aromatic ring (~850 cm⁻¹). By comparing an experimentally obtained spectrum to this predicted profile and the spectra of its constituent parts, researchers can achieve a high degree of confidence in the structural verification of their synthesized material.

References

  • Wikipedia. Infrared spectroscopy correlation table. [Online]. Available: [Link][1]

  • Scribd. IR Correlation Table. [Online]. Available: [Link][5]

  • Ma, J., et al. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. RSC Publishing. [Online]. Available: [Link][3]

  • Saint Augustine's University. (2026). Ir Correlation Table: Decoding Hidden Relationships in Data with Precision. [Online]. Available: [Link][2]

  • ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Online]. Available: [Link][10]

  • chemeurope.com. Infrared spectroscopy correlation table. [Online]. Available: [Link][4]

  • Google Books. Infrared Spectroscopy Correlation Table. [Online]. Available: [11]

  • ResearchGate. The experimental FT-IR spectrum of 4-ethylmorpholine. [Online]. Available: [Link][8]

  • ResearchGate. IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase.... [Online]. Available: [Link][12]

  • PubChem. Phenethylamine | C8H11N | CID 1001. [Online]. Available: [Link][9]

  • De Ruyver, B., et al. (1996). Identification of α-Phenylethylamine in Judicial Samples. Journal of Analytical Toxicology. [Online]. Available: [Link][7]

  • ResearchGate. FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c).... [Online]. Available: [Link][6]

Sources

Technical Comparison: 4-[2-(4-Nitrophenyl)ethyl]morpholine vs. Standard Morpholine Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[2-(4-Nitrophenyl)ethyl]morpholine (hereinafter NPEM ) represents a specialized "latent" linker strategy in medicinal chemistry. Unlike direct alkylating agents (e.g., 4-(2-chloroethyl)morpholine) or active amine linkers, NPEM utilizes a nitro-masked aniline moiety. This structure offers a distinct advantage: orthogonal stability . The nitro group remains inert during harsh upstream synthetic transformations, serving as a built-in protecting group that can be selectively activated (reduced) to a primary amine only when bioconjugation or scaffold extension is required.

This guide compares NPEM against its two primary functional alternatives: the Reactive Alkylator (Chloro-analog) and the Active Amine (Amino-analog), focusing on synthetic utility in the production of Class III antiarrhythmics (e.g., Dofetilide) and Sigma-1 receptor ligands.

Part 1: Chemical Architecture & Physicochemical Properties

The selection of a morpholine linker dictates the solubility and purification strategy of the intermediate steps. NPEM offers a lipophilic profile that facilitates organic phase purification, avoiding the zwitterionic handling issues often associated with amino-morpholines.

Table 1: Physicochemical Comparison of Morpholine Linkers[1]
FeatureNPEM (Subject) Comparator A: Chloro-Analog Comparator B: Amino-Analog
Chemical Name This compound4-(2-Chloroethyl)morpholine4-[2-(4-Aminophenyl)ethyl]morpholine
Role Latent Precursor Electrophilic Alkylator Nucleophilic Scaffold
Reactive Handle Nitro (

) [Inert]
Alkyl Chloride (

) [Electrophile]
Aniline (

) [Nucleophile]
LogP (Est.) ~2.3 (Moderate Lipophilicity)~0.8 (Hydrophilic)~1.1 (Amphiphilic)
Storage Stability High (Oxidation resistant)Low (Self-polymerization risk)Moderate (Oxidation prone)
Primary Utility Late-stage activation (Reduction)Early-stage alkylationDirect amide coupling

Key Insight: The Chloro-analog is prone to spontaneous intramolecular cyclization (forming a reactive aziridinium ion), leading to dimerization. NPEM eliminates this risk, allowing for long-term storage and bulk scale-up without degradation.

Part 2: Synthetic Utility & Activation Strategy

The primary value of NPEM lies in its "Masked Reactivity." In complex multi-step synthesis, free amines (Comparator B) often require protection (e.g., Boc, Cbz) to prevent unwanted N-alkylation or oxidation. NPEM bypasses the need for external protecting groups.

Mechanism of Action: The "Nitro-Masking" Advantage
  • Inertness: The nitro group withstands acidic hydrolysis, basic alkylation, and oxidative conditions that would destroy an aniline.

  • Crystallinity: The nitro-aromatic system often yields crystalline solids, whereas amino-alkyl morpholines frequently result in viscous oils requiring high-vacuum distillation or chromatography.

  • Activation: The nitro group is converted to the active aniline via catalytic hydrogenation (Protocol A) only after the morpholine tail is securely installed.

Comparative Reactivity Profile
  • vs. Chloro-Linkers: Chloro-linkers are used to install the morpholine chain onto a phenol or amine. However, if the target scaffold is sensitive to strong bases (required for alkylation), this route fails. NPEM is the product of such a reaction but serves as the stable intermediate for the next step (aniline coupling).

  • vs. Amino-Linkers: Direct use of the amino-analog risks "double alkylation" or poisoning of metal catalysts due to the free amine's coordination ability. NPEM prevents catalyst poisoning during upstream steps.

Part 3: Experimental Protocols

Protocol A: Chemoselective Activation (Nitro Reduction)

This protocol converts NPEM into the active aniline for subsequent coupling (e.g., Dofetilide synthesis).

Reagents:

  • Substrate: NPEM (1.0 eq)

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Solvent: Methanol or Ethanol (0.1 M concentration)

  • Hydrogen Source:

    
     gas (balloon pressure) or Formic Acid (transfer hydrogenation)
    

Step-by-Step Methodology:

  • Dissolution: Charge a reaction flask with NPEM and dissolve in Methanol. Ensure complete dissolution (sonicate if necessary).

  • Inerting: Purge the vessel with Nitrogen (

    
    ) for 5 minutes to remove oxygen.
    
  • Catalyst Addition: Carefully add 10% Pd/C under

    
     flow. Caution: Dry Pd/C is pyrophoric.
    
  • Hydrogenation: Switch the atmosphere to

    
    . Stir vigorously at Room Temperature (25°C) for 4–6 hours.
    
  • Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting material (UV active, yellow spot) will disappear, replaced by a lower Rf spot (amine, stains with Ninhydrin).

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The resulting aniline is typically used immediately or stored as an HCl salt to prevent oxidation.

Protocol B: Quality Control (Impurity Profiling)

Differentiation between the Nitro (NPEM) and Amino forms is critical.

  • HPLC Method: C18 Column, Gradient 10-90% ACN/Water (0.1% TFA).

  • Detection:

    • NPEM: Strong absorbance at 254 nm and ~300 nm (Nitro charge transfer band).

    • Amino-Analog: Absorbance at 254 nm, loss of 300 nm band, shift to lower retention time (more polar).

Part 4: Visualization of Strategic Workflow

The following diagram illustrates the strategic advantage of using NPEM in the synthesis of sulfonamide-based antiarrhythmics (like Dofetilide analogs). It highlights how the nitro group acts as a "Gatekeeper."

NPEM_Workflow cluster_0 NPEM Pathway (High Fidelity) start Precursor (Phenol/Amine) npem NPEM (Subject) (Nitro-Masked Intermediate) start->npem Alkylation (Base) direct_amine Direct Amine Path (Unprotected Aniline) start->direct_amine Alternative Route linker Linker Reagent (Chloro-ethyl Morpholine) linker->npem activation Activation Step (Pd/C + H2) npem->activation Stable Storage side_rxn Side Reactions (Oxidation/Polymerization) direct_amine->side_rxn High Risk active_amine Active Aniline (Ready for Coupling) direct_amine->active_amine Low Yield activation->active_amine Reduction final_drug Final Drug Target (e.g., Dofetilide Analog) active_amine->final_drug Sulfonylation

Figure 1: Strategic workflow comparing the robust NPEM pathway (Blue/Green) versus the risky direct amine route (Red). The Nitro group protects the molecule until the final coupling stage.

References

  • Synthesis of Class III Antiarrhythmics: Cross, P. E., et al. "Selective Class III Antiarrhythmic Agents. 1. Bis(arylalkyl)amines." Journal of Medicinal Chemistry, vol. 33, no. 4, 1990, pp. 1151–1155.

  • Morpholine Linker Properties: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, vol. 61, no. 14, 2018, pp. 5822–5880.

  • Nitro Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in catalytic transfer hydrogenation: A versatile system." Synthesis, vol. 1988, no. 01, 1988, pp. 91–95.

  • Dofetilide Process Chemistry: "Process for the preparation of Dofetilide intermediates." Technical Disclosure Commons, 2022.

Comparative Reactivity Guide: 4-Nitrophenethyl Bromide vs. Chloride with Morpholine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of the reactivity of 4-nitrophenethyl bromide versus 4-nitrophenethyl chloride in nucleophilic substitution reactions with morpholine.

Executive Summary

In the synthesis of 4-[2-(4-nitrophenyl)ethyl]morpholine , the choice between 4-nitrophenethyl bromide and 4-nitrophenethyl chloride dictates the reaction kinetics, impurity profile, and required conditions.

  • 4-Nitrophenethyl Bromide: Exhibits superior reactivity (approx. 50–100x faster) due to the weaker C-Br bond and better leaving group ability of bromide. However, it is more prone to E2 elimination side reactions yielding 4-nitrostyrene, driven by the acidity of the

    
    -protons enhanced by the 4-nitro group.
    
  • 4-Nitrophenethyl Chloride: Significantly slower kinetics requiring elevated temperatures or iodide catalysis (Finkelstein conditions). While less prone to spontaneous elimination during storage, the harsher conditions required to drive the substitution can paradoxically increase thermal degradation products.

Mechanistic Principles

The Reaction Pathways

The reaction between a 2-arylethyl halide and morpholine involves a competition between bimolecular nucleophilic substitution (


) and bimolecular elimination (

).
  • Primary Pathway (

    
    ):  Morpholine attacks the 
    
    
    
    -carbon, displacing the halide to form the tertiary amine product.
  • Competing Pathway (

    
    ):  Morpholine (acting as a base) abstracts a 
    
    
    
    -proton, leading to the expulsion of the halide and formation of 4-nitrostyrene.

Impact of the 4-Nitro Group: The electron-withdrawing nitro group (


) at the para position has two critical effects:
  • Increases Electrophilicity: It pulls electron density from the alkyl chain, making the

    
    -carbon more susceptible to nucleophilic attack (enhancing 
    
    
    
    ).
  • Increases Acidity: It stabilizes the developing negative charge in the transition state for proton abstraction, significantly increasing the acidity of the

    
    -hydrogens (enhancing 
    
    
    
    ).
Leaving Group Physics (Br vs. Cl)

The reactivity difference is governed by the bond dissociation energy (BDE) and the basicity of the leaving group.

FeatureBromide (Br)Chloride (Cl)Mechanistic Implication
Bond Length ~1.94 Å~1.78 ÅC-Br bond is longer and weaker.
Leaving Group Ability Excellent (

of HBr = -9)
Good (

of HCl = -7)
Bromide departs more readily in the transition state.
Polarizability HighModerateBr stabilizes the transition state better than Cl.
Reaction Pathway Diagram

The following diagram illustrates the kinetic bifurcation between the desired substitution and the elimination side reaction.

ReactionMechanism Substrate 4-Nitrophenethyl Halide (X = Br, Cl) TS_SN2 TS: SN2 (Backside Attack) Substrate->TS_SN2 Kinetic Control TS_E2 TS: E2 (Proton Abstraction) Substrate->TS_E2 Thermodynamic/Basic Control Morpholine Morpholine (Nucleophile/Base) Morpholine->TS_SN2 Kinetic Control Morpholine->TS_E2 Thermodynamic/Basic Control Product This compound (Target) TS_SN2->Product -HX SideProduct 4-Nitrostyrene (Impurity) TS_E2->SideProduct -HX

Caption: Kinetic bifurcation showing the competition between nucleophilic substitution (SN2) and elimination (E2).

Comparative Experimental Data

The following data summarizes the expected performance based on kinetic trends for phenethyl systems activated by electron-withdrawing groups.

Parameter4-Nitrophenethyl Bromide 4-Nitrophenethyl Chloride
Relative Rate (

)
100 (Reference)~1 - 2
Reaction Temp 25°C - 60°C80°C - 120°C (Reflux)
Time to Completion 1 - 4 Hours12 - 24 Hours
Primary Impurity 4-Nitrostyrene (via E2)Unreacted Starting Material
Solvent Suitability Acetonitrile, Ethanol, DMFDMF, Toluene (requires higher BP)
Catalyst Need NonePotassium Iodide (KI) - Finkelstein

Key Insight: While the bromide reacts faster, the reaction must be monitored closely to prevent "over-cooking," which favors the thermodynamic elimination product. The chloride requires iodide catalysis (0.1 eq KI) to proceed at a reasonable rate without excessive heating.

Optimized Experimental Protocols

Protocol A: Reaction with 4-Nitrophenethyl Bromide

Objective: Maximize yield while suppressing E2 elimination.

  • Preparation: In a 100 mL round-bottom flask, dissolve 4-nitrophenethyl bromide (1.0 eq, 10 mmol) in anhydrous Acetonitrile (30 mL).

  • Addition: Add Morpholine (2.2 eq, 22 mmol) dropwise at 0°C.

    • Note: Using excess morpholine acts as both the nucleophile and the scavenger for the HBr generated.

  • Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours.

    • Monitor: Check via TLC (Hexane/EtOAc 7:3). The bromide spot (

      
      ) should disappear.
      
  • Workup:

    • Evaporate solvent under reduced pressure.[1]

    • Redissolve residue in DCM (50 mL) and wash with saturated

      
       (2 x 30 mL) to remove morpholine salts.
      
    • Wash with water, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Reaction with 4-Nitrophenethyl Chloride (Finkelstein Modification)

Objective: Activate the unreactive chloride using in-situ halogen exchange.

  • Preparation: Dissolve 4-nitrophenethyl chloride (1.0 eq) and Potassium Iodide (0.2 eq) in DMF or 2-Butanone (MEK).

  • Activation: Stir at 50°C for 30 minutes. This generates the transient, highly reactive iodide species.

  • Addition: Add Morpholine (2.5 eq) and Potassium Carbonate (

    
    , 1.5 eq).
    
    • Note: An inorganic base is preferred here to prevent morpholine from forming quaternary salts with the less reactive chloride.

  • Reaction: Heat to 80–90°C for 12–16 hours.

  • Workup: Pour into ice water (precipitates product in many cases) or extract with EtOAc.

Troubleshooting & Optimization Logic

Workflow for Impurity Management

The presence of 4-nitrostyrene (distinctive alkene protons in NMR at


 5.5–6.0 ppm) indicates E2 competition.

Troubleshooting Start Analyze Crude NMR/HPLC Decision Is 4-Nitrostyrene Present? Start->Decision Action1 Reduce Reaction Temp (Switch to 0°C -> RT) Decision->Action1 High Elimination Action2 Change Solvent (Switch to less polar: Toluene) Decision->Action2 High Elimination Action3 Standard Workup Decision->Action3 Clean Yes Yes (>5%) No No (<1%)

Caption: Decision tree for mitigating elimination side-products during synthesis.

Critical Controls
  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) accelerate

    
     but also enhance the basicity of morpholine, potentially increasing E2. If elimination is high, switch to Ethanol  (protic solvents solvate the nucleophile/base, reducing its basicity more than its nucleophilicity).
    
  • Stoichiometry: Avoid large excesses of morpholine if using the bromide. Use exactly 2.0–2.2 equivalents.

References

  • Mechanism of Nucleophilic Substitution vs.

    • Master Organic Chemistry. "Substitution vs Elimination: The Role of the Substrate and Reagent."[2]

    • [Link]

  • Kinetics of Phenethyl Halides

    • National Institute of Standards and Technology (NIST).
    • [Link]

  • Synthesis of 4-(4-Nitrophenyl)

    • MDPI Molbank. "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine." (Analogous synthesis conditions).
    • [Link]

  • Reaction of Phenethyl Bromide with Amines

    • Chemistry LibreTexts. "Reactions of Alkyl Halides: Substitution and Elimination."[3][4][5]

    • [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-[2-(4-Nitrophenyl)ethyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and logistical protocols for handling 4-[2-(4-Nitrophenyl)ethyl]morpholine (CAS: 210158-20-6).

As a research-grade organic intermediate containing both a nitro-aromatic system and a morpholine ring, this compound presents a dual hazard profile: potential cytotoxicity associated with nitro-aromatics and the skin permeation/basicity risks inherent to morpholine derivatives. The protocols below adhere to a Precautionary Principle —treating the substance as a potential sensitizer and systemic toxin in the absence of complete toxicological datasets.

Part 1: Hazard Assessment & Risk Profile

Before selecting PPE, you must understand the why behind the protection. This compound is not just a generic "irritant"; its structure dictates specific biological risks.

Structural FeatureAssociated HazardOperational Implication
Morpholine Ring Skin Absorption & Basicity The ether-amine structure increases lipophilicity, facilitating dermal penetration. Standard latex gloves are insufficient.
Nitro Group (-NO₂) Metabolic Toxicity Nitro-aromatics can be reduced metabolically to reactive hydroxylamines or amines, posing potential genotoxic or methemoglobinemia risks.
Ethyl Linker Physical State (Solid) Increases molecular weight (236.27 g/mol ), rendering the compound a solid. Dust inhalation becomes the primary exposure vector.

Part 2: Personal Protective Equipment (PPE) Strategy

The following PPE selection is based on preventing two specific failure modes: dust inhalation during weighing and dermal breakthrough during solvation.

Respiratory Protection
  • Requirement: NIOSH-certified N95 (minimum) or P100 particulate respirator.

  • Rationale: As a solid, the primary vector is airborne dust. Simple surgical masks provide no protection against chemical particulates.

  • Engineering Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood.

Dermal Protection (Gloves)
  • Primary Material: Nitrile Rubber (Minimum thickness: 5 mil / 0.12 mm).

  • Protocol: Double-gloving is mandatory.

    • Inner Glove: Standard Nitrile (4-5 mil).

    • Outer Glove: Long-cuff Nitrile or Neoprene (to cover lab coat cuffs).

  • Rationale: Morpholine derivatives can act as permeation enhancers. Double gloving creates a sacrificial layer; if the outer glove is splashed, it can be stripped immediately without exposing the skin.

  • Contraindication: Do NOT use Latex. Latex is permeable to many organic bases and offers poor resistance to aromatic nitro compounds.

Eye & Face Protection[1][2][3][4][5][6]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Rationale: Safety glasses with side shields are insufficient for fine powders which can bypass the gap between the glass and cheekbone. Goggles provide a sealed environment.

Part 3: Visualization - PPE Decision Logic

The following decision matrix illustrates the required PPE adjustments based on the experimental phase (Solid Handling vs. Solution Phase).

PPE_Decision_Matrix Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Weighing/Transfer Solution Dissolved in Solvent (e.g., DMSO/DCM) State_Check->Solution Reaction/Workup Solid_Risk Risk: Dust Inhalation & Surface Contamination Solid->Solid_Risk Solid_PPE REQUIRED PPE: 1. Fume Hood (Sash < 18") 2. N95/P100 Respirator 3. Splash Goggles 4. Double Nitrile Gloves Solid_Risk->Solid_PPE Solvent_Check Check Solvent Permeation Solution->Solvent_Check High_Perm High Permeation Solvent (DCM, Chloroform) Solvent_Check->High_Perm Halogenated Std_Perm Standard Solvent (Methanol, Water) Solvent_Check->Std_Perm Polar/Aqueous High_PPE UPGRADE PPE: Add Silver Shield/Laminate Gloves (Nitrile degrades rapidly) High_Perm->High_PPE Std_PPE MAINTAIN PPE: Double Nitrile Gloves Change every 30 mins Std_Perm->Std_PPE

Figure 1: PPE Decision Matrix based on physical state and solvent carrier.[1][2][3][4] Note the escalation to Laminate gloves when halogenated solvents are involved.

Part 4: Operational Protocols

Protocol A: Safe Weighing & Transfer
  • Static Control: Use an anti-static gun or wipe on the weighing boat and spatula. Nitro-aromatics can be static-prone, causing "fly-away" powder that contaminates the balance area.

  • The "Working Zone": Place a disposable absorbent mat (diaper) inside the fume hood. Perform all weighing on this mat.

    • Why? If powder spills, you fold up the mat and dispose of it as solid hazardous waste. You do not need to decontaminate the hood surface.

  • Decontamination: After transfer, wipe the balance and surrounding area with a methanol-dampened Kimwipe. Dispose of the wipe as hazardous waste.

Protocol B: Spill Response (Solid)

Do not sweep. Sweeping generates aerosols.

  • Isolate: Alert nearby personnel.

  • Dampen: Gently cover the spill with a paper towel dampened with water or PEG-400 (if available). This prevents dust generation.[1][5][3][4][6]

  • Scoop: Use a plastic scoop or stiff card to lift the dampened powder/towel mixture.

  • Clean: Wash the surface with soap and water, followed by a methanol rinse to remove organic residues.

Part 5: Disposal Logistics

Proper disposal is critical to prevent environmental contamination.[7] Nitro-aromatics are often subject to strict release regulations.

Waste CategoryCompositionDisposal Path
Solid Waste Contaminated gloves, weighing boats, absorbent mats, paper towels.High-Heat Incineration. Label as "Solid Hazardous Waste: Toxic Organic Solid."
Liquid Waste (A) Mother liquors, reaction mixtures containing halogenated solvents (DCM, Chloroform).Halogenated Organic Waste.
Liquid Waste (B) Mixtures with Acetone, Methanol, DMSO, or Water.Non-Halogenated Organic Waste.

Critical Note: Do not mix this compound with strong oxidizers (e.g., concentrated nitric acid) in the waste stream, as the nitro group contributes to an energetic profile that could be destabilized.

Part 6: Emergency Response Workflow

Emergency_Response Exposure Exposure Incident Type Identify Exposure Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation Action_Skin 1. Strip Gloves/Clothing 2. Wash with SOAP & WATER (15 min) 3. Do NOT use alcohol (enhances absorption) Skin->Action_Skin Action_Eye 1. Flush with Eyewash (15 min) 2. Hold eyelids open 3. Seek Ophthalmologist Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. Support Breathing 3. Seek Medical Attention Inhalation->Action_Inhal Medical Medical Follow-up: Provide SDS & CAS 210158-20-6 Monitor for Methemoglobinemia Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Figure 2: Immediate emergency response actions. Note the specific prohibition of alcohol for skin cleanup to prevent enhanced absorption.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 62440, 4-(2-Nitrobutyl)morpholine (Analogous Hazard Data). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2025). Skin Notation Profiles: Morpholine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.